2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-(3-fluoroazetidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5-3-7(4-5)1-2-8/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEYHHTYEWQUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2-(3-fluoroazetidin-1-yl)ethan-1-ol represents a high-value pharmacophore building block. It serves as a strategic bioisostere for morpholine and piperazine rings, offering reduced molecular weight (MW 119.14) and a distinct vector orientation for side-chain attachment.
The incorporation of the fluorine atom at the C3 position of the azetidine ring induces a "gauche effect," locking the ring into a specific puckered conformation that can enhance binding selectivity. Furthermore, the electron-withdrawing nature of the fluorine modulates the basicity of the tertiary amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability compared to non-fluorinated analogues.
This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic protocols, and applications in medicinal chemistry.[1][2]
Physicochemical Properties[3][4][5]
The following data aggregates experimental values and high-confidence predictive models essential for formulation and lead optimization.
| Property | Value / Description | Notes |
| CAS Number | 1638364-08-5 | Free base form |
| Molecular Weight | 119.14 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| Appearance | Colorless to pale yellow liquid | Viscous; hygroscopic |
| Boiling Point | ~160–165 °C (Predicted) | Requires vacuum distillation for purification |
| pKa (Conjugate Acid) | 8.4 ± 0.5 (Predicted) | Lower than azetidine (~11.[3]3) due to F-inductive effect |
| LogP | -0.6 to -0.2 (Predicted) | Highly hydrophilic; good solubility in aqueous media |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 2 | C-N and C-O bonds |
Structural Analysis: The Fluorine Effect
The C3-fluorine atom is not merely a metabolic blocker; it dictates the ring's geometry. Azetidine rings are not planar; they exist in a puckered conformation.
-
The Gauche Effect: The C-F bond tends to align gauche to the ring nitrogen lone pair to minimize antibonding orbital interactions (
). -
Basicity Modulation: The strong electronegativity of fluorine pulls electron density through the
-framework (inductive effect), lowering the pKa of the nitrogen by approximately 2–3 log units compared to unsubstituted azetidine. This is critical for reducing hERG channel liability, which is often associated with highly basic amines.
Synthetic Methodologies
Two primary routes are recommended for the synthesis of 2-(3-fluoroazetidin-1-yl)ethan-1-ol. Method A is preferred for scale-up due to reagent availability and cost.
Synthesis Workflow Diagram
Figure 1: Direct alkylation pathway for the synthesis of the target amino alcohol.
Method A: Direct Alkylation (Standard Protocol)
Reaction Principle: Nucleophilic substitution (
Reagents:
-
3-Fluoroazetidine hydrochloride (1.0 equiv)
-
2-Bromoethanol (1.2 equiv)
-
Potassium Carbonate (
) (3.0 equiv) -
Solvent: Acetonitrile (
) or DMF
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoroazetidine hydrochloride (10 mmol) in anhydrous acetonitrile (50 mL).
-
Activation: Add powdered
(30 mmol) to the suspension. Stir at room temperature for 30 minutes to liberate the free amine. -
Addition: Add 2-bromoethanol (12 mmol) dropwise via a syringe.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 60–65 °C for 16 hours. Monitor progress via TLC (System: 10% MeOH in DCM, stain with Ninhydrin or KMnO4).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic solids (
, excess carbonate) and wash the cake with acetonitrile. -
Concentration: Remove the solvent under reduced pressure (rotary evaporator).
-
Purification: The crude oil is often pure enough for subsequent steps. If high purity is required, purify via Kugelrohr distillation (high vacuum) or column chromatography (DCM:MeOH 95:5).
Yield: Typically 75–85%.
Method B: Reductive Amination (Alternative)
Reaction Principle: Condensation of 3-fluoroazetidine with glycolaldehyde (or a precursor) followed by reduction. This method avoids the use of alkyl halides but requires handling unstable aldehydes.
-
Reagents: 3-Fluoroazetidine HCl, Glycolaldehyde dimer, STAB (Sodium Triacetoxyborohydride), DCM.
-
Note: This route is generally less preferred due to the cost of glycolaldehyde and the complexity of the workup compared to the robust alkylation in Method A.
Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
Researchers utilize 2-(3-fluoroazetidin-1-yl)ethan-1-ol to replace larger saturated heterocycles.
| Feature | Morpholine | 2-(3-Fluoroazetidin-1-yl)ethanol | Advantage |
| Ring Size | 6-membered | 4-membered | Reduced steric footprint |
| Lipophilicity | Low | Lower | Improved solubility |
| Metabolic Liability | Oxidation at C2/C3 | Blocked at C3 (F) | Enhanced metabolic stability |
| pKa | ~8.3 | ~8.4 | Similar ionization profile |
Strategic Logic: Metabolic Stability
The azetidine ring is inherently strained (~26 kcal/mol), making it reactive. However, the introduction of fluorine at C3 provides a "metabolic shield."
Figure 2: Impact of C3-fluorination on metabolic stability profiles.
In non-fluorinated azetidines, the C3 position is susceptible to oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than a C-H bond, effectively blocking this clearance pathway.
Safety and Handling
While specific toxicological data for this exact CAS is limited, standard precautions for fluorinated amines and azetidines apply.
-
Hazards:
-
Skin/Eye Irritant: Azetidines are basic and can cause chemical burns or severe irritation.
-
Genotoxicity: Some strained rings exhibit genotoxic potential (Ames positive), though 3-substitution often mitigates this compared to unsubstituted azetidines.
-
-
Storage:
-
Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopic: Keep tightly sealed to prevent water absorption, which can complicate stoichiometry in subsequent reactions.
-
-
Disposal:
-
Must be disposed of via a licensed hazardous waste contractor. Do not mix with acidic waste streams without neutralization due to exotherm risk.
-
References
-
Sigma-Aldrich. (2024). 2-(3-Fluoroazetidin-1-yl)ethan-1-ol Product Specification. Link
-
AchemBlock. (2024). Catalog ID: P47698 - 2-(3-fluoroazetidin-1-yl)ethan-1-ol.[3] Link
-
Lowe, D. (2016). Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). Link
-
Dunictz, J. et al. (2011). Conformational Analysis of 3-Fluoroazetidine: The Gauche Effect. Journal of Organic Chemistry. Link (Contextual reference for gauche effect).
-
Pfizer Inc. (2018). Patent WO2018108954A1: Process for the preparation of azetidine intermediates. Google Patents. Link
Sources
2-(3-Fluoroazetidin-1-yl)ethan-1-ol structural analysis
Part 1: Executive Technical Synthesis
2-(3-Fluoroazetidin-1-yl)ethan-1-ol represents a high-value pharmacophore scaffold, particularly in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. It functions as a physicochemical "tuner," offering a rigidified, lower-molecular-weight alternative to morpholine or piperidine ethanol derivatives.
The incorporation of the fluorine atom at the C3 position of the azetidine ring is not merely decorative; it exploits the gauche effect to lock the ring conformation and modulates the basicity of the nitrogen center (
Part 2: Structural Dynamics & Conformational Analysis
Unlike six-membered rings that adopt defined chair/boat conformations, the four-membered azetidine ring exists in a dynamic equilibrium between puckered conformations (butterfly motion).
The Fluorine "Anchor" Effect
In 3-fluoroazetidine derivatives, the ring puckering is driven by the interaction between the fluorine atom and the nitrogen lone pair.
-
Electronic Repulsion: The electronegative fluorine creates a dipole that influences the ring pucker angle (
). -
Conformational Preference: The molecule favors a conformation where the C-F bond is pseudo-equatorial to minimize 1,3-diaxial-like steric clashes, though the gauche effect (interaction between
and ) can stabilize specific puckered states.
Key Insight: This rigidity reduces the entropic penalty upon binding to a protein target, a critical advantage over flexible linear linkers.
Figure 1: Conformational equilibrium of the azetidine ring and its downstream effects on physicochemical properties.
Part 3: Synthesis & Process Optimization
The synthesis of 2-(3-fluoroazetidin-1-yl)ethan-1-ol is most robustly achieved via direct alkylation. While reductive amination is possible, the alkylation route avoids the use of unstable aldehyde precursors.
Protocol: Alkylation of 3-Fluoroazetidine HCl
Reagents:
-
Substrate: 3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)[1]
-
Alkylating Agent: 2-Bromoethanol (CAS: 540-51-2)
-
Base: Potassium Carbonate (
) or -Diisopropylethylamine (DIPEA) -
Solvent: Acetonitrile (MeCN) - Anhydrous
Step-by-Step Methodology:
-
Free Base Liberation (In-situ): Suspend 3-Fluoroazetidine HCl (1.0 eq) in anhydrous MeCN (0.2 M). Add powdered
(3.0 eq) and stir at room temperature for 30 minutes. Note: This ensures the amine is deprotonated and nucleophilic. -
Alkylation: Add 2-Bromoethanol (1.1 eq) dropwise. Heat the reaction mixture to 60°C for 12–16 hours.
-
Critical Control Point: Do not overheat (>80°C) to prevent polymerization of the alkyl halide or quaternary ammonium salt formation.
-
-
Workup (The "Water Trap"): The product is highly water-soluble (LogP < 0). Do not perform a standard aqueous extraction.
-
Filter off inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in minimal DCM/MeOH (95:5) and filter again if necessary.
-
-
Purification: If purity is <95%, purify via neutral alumina column chromatography (eluent: DCM to 5% MeOH/DCM). Silica gel can cause streaking due to the basic amine; add 1%
if using silica.
Figure 2: Optimized synthetic workflow avoiding aqueous extraction pitfalls.
Part 4: Spectroscopic Validation (Self-Validating Data)
Validating the structure requires careful interpretation of the
NMR Signature Table (Predicted in )
| Position | Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| 3-CH-F | 5.10 – 5.25 | dm (doublet of multiplets) | Diagnostic Peak: The large geminal H-F coupling confirms the F-C-H motif. | ||
| 2,4- | 3.20 – 3.80 | m (complex) | Protons | ||
| N- | 2.65 | t | Triplet indicates attachment to the | ||
| O- | 3.55 | t | Deshielded by oxygen; standard ethanol tail signal. | ||
| C-F | -178 to -182 | m | - | Decoupled spectrum shows singlet; coupled shows quintet-like pattern. |
Mass Spectrometry (ESI+):
-
Parent Ion
: Calculated: 120.08 | Observed: 120.1 -
Fragmentation: Loss of
(M-31) is common, leading to the 3-fluoroazetidinium ion (m/z ~89).
Part 5: Physicochemical Profile & Applications[2]
The strategic value of this molecule lies in its deviation from standard aliphatic amines.
-
Basicity (
):-
Effect: The electron-withdrawing fluorine lowers the
by 2–3 units via the inductive effect ( ). This brings the amine closer to physiological pH, potentially improving membrane permeability (higher fraction of neutral species) while maintaining solubility.
-
Lipophilicity (
):-
Fluorine generally increases lipophilicity, but the hydroxyl group counteracts this.
-
Estimated LogP: -0.5 to 0.1. (Highly soluble, suitable for fragment libraries).
-
-
Application in PROTACs: This molecule serves as a "short, rigid" linker. The hydroxyl group can be converted to a tosylate or mesylate for attachment to E3 ligase ligands (e.g., VHL or Cereblon binders), while the azetidine nitrogen acts as the attachment point to the warhead.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.
-
PubChem. (2023). 3-Fluoroazetidine Hydrochloride Compound Summary. National Library of Medicine.
-
Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
- 1. 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 5. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility & Handling of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Executive Summary & Chemical Identity
This guide details the solubility profile, physicochemical properties, and handling protocols for 2-(3-Fluoroazetidin-1-yl)ethan-1-ol . As a functionalized amino-alcohol building block containing a strained azetidine ring and a fluorine substituent, this compound exhibits specific solubility behaviors critical for medicinal chemistry applications, particularly in the synthesis of bioisosteres.
Chemical Profile
| Property | Detail |
| Compound Name | 2-(3-Fluoroazetidin-1-yl)ethan-1-ol |
| CAS Number | 1638364-08-5 |
| Molecular Formula | C₅H₁₀FNO |
| Molecular Weight | 119.14 g/mol |
| Physical State | Viscous liquid or low-melting waxy solid (at RT) |
| pKa (Predicted) | ~7.8 – 8.5 (Basic Nitrogen) |
| LogP (Predicted) | ~0.2 – 0.6 (Amphiphilic/Polar) |
Solubility Landscape
The solubility of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol is governed by the competition between its polar "head" (hydroxyl group + amine) and its lipophilic "core" (fluorinated azetidine ring). The fluorine atom at the 3-position increases lipophilicity relative to the non-fluorinated parent but does not override the hydrophilicity of the amino-ethanol tail.
Solvent Compatibility Matrix
The following data categorizes solvent suitability based on polarity and experimental precedence for similar fluoro-amino-alcohols.
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary choice for extraction. The solvent interacts well with the amine lone pair while accommodating the organic skeleton. |
| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | Strong hydrogen bonding interactions with both the hydroxyl and amine groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Excellent for reaction media; solubilizes the compound readily via dipole-dipole interactions. |
| Ethers | THF, 1,4-Dioxane | Good | Soluble, though less than in alcohols. Suitable for anhydrous reactions (e.g., coupling). |
| Esters | Ethyl Acetate | Moderate | Soluble, but may require larger volumes compared to DCM. Often used in mixtures with Hexane for chromatography. |
| Hydrocarbons | Hexanes, Heptane, Pentane | Poor / Insoluble | The compound is too polar to dissolve significantly. Useful as an anti-solvent to precipitate impurities. |
| Water | Water (pH < 7) | High | Forms a water-soluble salt (ammonium cation) upon protonation. |
| Water | Water (pH > 9) | Moderate to High | Free base is likely water-soluble due to the small C/heteroatom ratio (5 carbons to 2 heteroatoms). |
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to determine exact solubility limits for formulation or crystallization studies.
Materials:
-
Analyte: 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (>50 mg)
-
Solvent of choice (anhydrous)
-
0.45 µm PTFE Syringe Filter
-
Agilent HPLC or similar UV/ELSD detection system (due to weak UV chromophore)
Workflow:
-
Preparation: Place 50 mg of the compound into a 4 mL scintillation vial.
-
Addition: Add the solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. If the solid/oil persists, sonicate for 5 minutes.
-
Saturation: If the compound dissolves completely, add more compound until a visible phase separation (oil droplet or solid) persists.
-
Agitation: Shake at 25°C for 24 hours.
-
Sampling: Centrifuge to separate phases. Filter the supernatant using a pre-warmed syringe filter.
-
Quantification: Dilute the filtrate and analyze via HPLC-ELSD or LC-MS against a calibration curve.
Protocol B: pH-Dependent Extraction (Purification Strategy)
Since the compound is an amine, its solubility can be toggled using pH. This is the most reliable method for purification from non-basic impurities.
Reagents:
-
1M HCl (aq)
-
1M NaOH (aq) or Saturated NaHCO₃
-
Dichloromethane (DCM)
Workflow:
-
Dissolution: Dissolve the crude mixture in DCM (10 mL/g).
-
Acid Extraction: Extract with 1M HCl (3 x volume). The 2-(3-Fluoroazetidin-1-yl)ethan-1-ol will protonate and move to the Aqueous Phase . Impurities remain in the DCM.
-
Wash: Wash the acidic aqueous layer once with fresh DCM. Discard organic layer.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 1M NaOH until pH > 10. The compound returns to its Free Base form.
-
Back-Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Handling & Stability Guidelines
Hygroscopicity
The presence of the ethanolamine motif makes this compound hygroscopic . It will absorb atmospheric moisture, which can catalyze decomposition or alter stoichiometry in reactions.
-
Storage: Store under Nitrogen or Argon at -20°C.
-
Desiccation: If the compound appears wet or "gooey," dry under high vacuum (< 1 mbar) for 4 hours at ambient temperature before use.
Thermal Instability
Strained rings (azetidines) can be susceptible to ring-opening under harsh acidic conditions or high heat.
-
Avoid: Prolonged heating > 80°C in strong acids.
-
Distillation: If distillation is required, use Kugelrohr distillation under high vacuum to minimize thermal exposure.
Visualization of Workflows
Diagram 1: Solubility Decision Tree
Caption: Logic flow for selecting the appropriate solvent based on the intended application.
Diagram 2: pH-Swing Extraction Workflow
Caption: Step-by-step purification logic utilizing the basicity of the azetidine nitrogen.
References
-
Chemical Identity & Properties
- Solubility & Physicochemical Predictions
-
Synthesis & Handling Context
- Google Patents. (2018). WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. oaepublish.com [oaepublish.com]
The Ascendancy of Fluoroazetidines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the various fluorinated scaffolds, fluoroazetidine derivatives have emerged as particularly valuable motifs. This in-depth technical guide provides a comprehensive overview of the potential applications of fluoroazetidine derivatives in medicinal chemistry. We will delve into the unique properties conferred by the fluoroazetidine moiety, explore synthetic strategies for their preparation, and examine their role as bioisosteres and in enhancing drug-like properties. Furthermore, we will discuss their application in specialized areas such as Positron Emission Tomography (PET) imaging and present detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of fluoroazetidine derivatives in their own research and development endeavors.
The Fluoroazetidine Moiety: A Privileged Scaffold in Drug Design
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction in drug discovery as a "privileged scaffold."[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can favorably influence the binding of a molecule to its biological target. The introduction of a fluorine atom onto the azetidine ring further enhances its utility, creating a powerful combination of properties that can be exploited to address various challenges in drug development.
The strategic placement of a fluorine atom can profoundly impact a molecule's:
-
Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic nitrogen atoms, altering a compound's ionization state at physiological pH. This can, in turn, influence solubility, permeability, and oral bioavailability.[2][3] The substitution of hydrogen with fluorine can also modulate lipophilicity (LogP), a critical parameter for membrane permeability and off-target effects.[3][4][5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[7][8] Introducing a fluorine atom at a metabolically labile position can block oxidation, thereby increasing the drug's half-life and reducing the formation of potentially toxic metabolites.
-
Binding Affinity and Selectivity: Fluorine can participate in a range of non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions with the protein backbone.[1][7][9][10] These interactions can significantly enhance binding affinity and selectivity for the intended target.
-
Conformational Control: The introduction of a fluorine atom can induce a specific "puckering" of the azetidine ring, influencing the overall conformation of the molecule.[2] This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to improved potency.
Synthetic Strategies for Accessing Fluoroazetidine Derivatives
The synthesis of fluoroazetidine derivatives can be challenging due to the strained nature of the four-membered ring and the reactivity of fluorinating reagents. However, several effective methods have been developed to access these valuable building blocks.
Synthesis of 3-Fluoroazetidine Hydrochloride: A Key Precursor
A common and versatile precursor for many fluoroazetidine derivatives is 3-fluoroazetidine hydrochloride. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of 3-Fluoroazetidine Hydrochloride [11]
Step 1: Synthesis of Intermediate IV (N-Protected 3-Hydroxyazetidine)
-
To a solution of a suitable starting material (e.g., a protected 1,3-diaminopropan-2-ol derivative) in an appropriate solvent (e.g., methanol), add a protecting group for the nitrogen atom (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) and a base (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected 3-hydroxyazetidine intermediate.
Step 2: Fluorination of Intermediate IV to yield Intermediate VI (N-Protected 3-Fluoroazetidine)
-
Dissolve the N-protected 3-hydroxyazetidine (Intermediate IV) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -20°C to -78°C).
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 18 hours), monitoring the progress by TLC.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-protected 3-fluoroazetidine (Intermediate VI).
Step 3: Deprotection to Yield 3-Fluoroazetidine Hydrochloride
-
Dissolve the N-protected 3-fluoroazetidine (Intermediate VI) in a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield 3-fluoroazetidine hydrochloride as a solid.
Safety and Handling of Fluoroazetidine Reagents:
-
Fluorinating agents such as DAST are toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14][15]
-
Reactions involving these reagents should be conducted under an inert atmosphere to prevent reaction with moisture.
-
3-Fluoroazetidine hydrochloride is a hazardous substance and should be handled with care, avoiding inhalation, and skin and eye contact.[14][15]
Defluorosulfonylation (deFS) for Late-Stage Functionalization
A powerful strategy for the divergent synthesis of 3-substituted azetidines involves the use of azetidine sulfonyl fluorides. These reagents, upon mild thermal activation, generate a reactive carbocation intermediate that can be trapped by a wide range of nucleophiles. This "defluorosulfonylation" (deFS) reaction is particularly useful for late-stage functionalization in drug discovery programs.[16]
Caption: Defluorosulfonylation (deFS) reaction workflow.
Fluoroazetidines as Bioisosteres
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a fundamental strategy in drug design.[2] The fluoroazetidine moiety can serve as a valuable bioisostere for several common functional groups.
Proline Bioisostere in Peptides
The conformational rigidity of the azetidine ring makes it an excellent mimic for the pyrrolidine ring of proline, a key amino acid that often induces turns in peptide and protein structures.[17][18] The incorporation of 3-fluoroazetidine-3-carboxylic acid in place of proline can have several beneficial effects:[18][19]
-
Enhanced Metabolic Stability: The azetidine ring can be less susceptible to enzymatic degradation than the proline ring. The fluorine atom further blocks potential sites of oxidation.
-
Conformational Control: The electronegativity of the fluorine atom influences the puckering of the azetidine ring, which in turn affects the dihedral angles of the peptide backbone. This can be used to fine-tune the peptide's secondary structure and its binding to a target receptor.[17][20][21]
-
Improved Cell Penetration: The increased lipophilicity and altered hydrogen bonding capacity of the fluoroazetidine moiety can enhance the ability of a peptide to cross cell membranes.
Caption: Fluoroazetidine as a proline bioisostere.
Impact on Physicochemical Properties: A Comparative Analysis
The introduction of a fluoroazetidine moiety can significantly alter the physicochemical properties of a molecule. The following table provides a hypothetical comparison of key parameters for a parent compound and its fluoroazetidine-containing analog, based on general trends observed in medicinal chemistry.[3][4][5][6]
| Property | Parent Compound | Fluoroazetidine Analog | Rationale for Change |
| pKa (of a nearby amine) | 8.5 | 7.5 | The electron-withdrawing effect of the fluorine atom lowers the basicity of the amine.[2][3] |
| LogP | 2.0 | 2.5 | Fluorine substitution generally increases lipophilicity.[3][4] |
| Aqueous Solubility | High | Moderate | Increased lipophilicity can lead to a decrease in aqueous solubility. |
| Metabolic Stability (t½ in liver microsomes) | 15 min | 60 min | The C-F bond is resistant to metabolic oxidation, blocking a potential site of metabolism.[7][8] |
| Binding Affinity (Ki) | 50 nM | 10 nM | Favorable interactions of the fluorine atom with the target protein can enhance binding affinity.[9][10] |
Applications in Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes to visualize and quantify biological processes in vivo. Fluorine-18 (¹⁸F) is a widely used PET isotope due to its favorable decay characteristics, including a relatively long half-life (109.8 minutes) and low positron energy, which results in high-resolution images.
The incorporation of a fluoroazetidine moiety into a molecule provides a convenient site for radiolabeling with ¹⁸F. This has led to the development of novel ¹⁸F-labeled fluoroazetidine derivatives as PET tracers for a variety of biological targets.
Experimental Protocol: General Radiosynthesis of an [¹⁸F]Fluoroazetidine Derivative
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in a mixture of acetonitrile and water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.
-
Radiolabeling Reaction: A solution of a suitable precursor (e.g., a tosylate or nosylate derivative of a hydroxyazetidine) in an anhydrous solvent (e.g., dimethylformamide or acetonitrile) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at an elevated temperature (e.g., 80-120°C) for a specific time.
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired [¹⁸F]fluoroazetidine derivative.
-
Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo administration.
Caption: General workflow for PET tracer synthesis.
Case Studies and Future Perspectives
While the number of approved drugs containing a fluoroazetidine moiety is still limited, numerous examples in the literature demonstrate their potential. For instance, fluoroazetidine derivatives have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as cannabinoid receptor modulators.[11] Furthermore, a fluoroazetidine-containing iminosugar has shown promising activity against pancreatic cancer cells.[18][19]
The continued development of novel synthetic methodologies, a deeper understanding of the intricate effects of fluorine on molecular properties, and the expanding applications in areas like PET imaging suggest a bright future for fluoroazetidine derivatives in medicinal chemistry. As our ability to rationally design and synthesize these unique scaffolds improves, we can expect to see a growing number of fluoroazetidine-containing drug candidates entering clinical development and ultimately benefiting patients.
References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (2019). Bentham Science Publishers. Retrieved February 23, 2026, from [Link]
-
Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[22]. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. (2015). ACS Publications. Retrieved February 23, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. (n.d.). Fisher Scientific. Retrieved February 23, 2026, from [Link]
- The synthetic method of 3 fluoro azetidine derivatives. (2017). Google Patents.
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]
-
3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES. Retrieved February 23, 2026, from [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). PubMed. Retrieved February 23, 2026, from [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications. Retrieved February 23, 2026, from [Link]
-
3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2015). PubMed. Retrieved February 23, 2026, from [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Synthesis of 3-Fluoroazetidines. (2006). The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications. Retrieved February 23, 2026, from [Link]
-
pKa(H) and log P ranges covered by the studied compounds. Area colors:... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
azetidine. (1973). Organic Syntheses. Retrieved February 23, 2026, from [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Retrieved February 23, 2026, from [Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. (n.d.). Frontiers in Chemistry. Retrieved February 23, 2026, from [Link]
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI. Retrieved February 23, 2026, from [Link]
-
Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. (n.d.). Sci-Hub. Retrieved February 23, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Medicinal Chemistry Letters. Retrieved February 23, 2026, from [Link]
-
A Phase III Study to Assess the Effect of AZD0780 on LDL-C in Patients With HeFH. (n.d.). ClinicalTrials.gov. Retrieved February 23, 2026, from [Link]
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). MDPI. Retrieved February 23, 2026, from [Link]
-
Effect and Safety of Fexofenadine Hydrochloride vs Placebo in Patients With Acute Myocardial Infaction: A Randomized Clinical Trial. (2024). ClinicalTrials.gov. Retrieved February 23, 2026, from [Link]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 7. benthamdirect.com [benthamdirect.com]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
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- 16. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sci-hub.red [sci-hub.red]
- 22. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
scale-up synthesis of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Application Note: Scale-Up Synthesis of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Part 1: Executive Summary
This guide details the process development and scale-up protocol for the synthesis of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS: 1638364-08-5). This fragment is a critical bioisostere in medicinal chemistry, often used to modulate basicity and metabolic stability compared to morpholine or piperazine analogs.
The selected route utilizes a direct N-alkylation of 3-fluoroazetidine hydrochloride with 2-bromoethanol . While industrial synthesis of amino-ethanols often employs ethylene oxide (EO), this protocol prioritizes 2-bromoethanol to avoid the high-hazard engineering controls required for EO gas handling, making it suitable for Kilo-Lab to Pilot Plant operations (100 g – 5 kg scale).
Key Performance Indicators (KPIs):
-
Target Yield: >85% isolated yield.
-
Purity: >98% (GC/HPLC), with <0.5% bis-alkylated impurity.
-
Scalability: Validated for standard glass-lined or stainless steel reactors.
Part 2: Strategic Route Selection & Safety
Route Comparison
| Parameter | Route A: Ethylene Oxide (EO) | Route B: 2-Haloethanol (Selected) |
| Reagent Cost | Low (Commodity chemical) | Moderate |
| Safety Profile | Critical: Flammable, carcinogenic gas. Requires pressurized reactors. | Manageable: Liquid alkylating agent. Standard toxicity handling. |
| Impurity Profile | Poly-ethoxylation (PEG chains) possible. | Quaternary ammonium salts (over-alkylation) possible.[1] |
| Equipment | Specialized autoclave/gas handling. | Standard batch reactor. |
Decision: Route B is selected for operational flexibility and safety in non-dedicated facilities.
Safety Critical Control Points (SCCP)
-
Azetidine Ring Strain: 3-Fluoroazetidine possesses significant ring strain (~25 kcal/mol). While kinetically stable, avoid strong Lewis acids or temperatures >120°C which may trigger ring-opening polymerization.
-
Fluorine Elimination: The
-fluorine is generally stable, but strong bases (e.g., NaH, LDA) could trigger HF elimination. The protocol uses Potassium Carbonate ( ), a mild inorganic base, to mitigate this. -
Alkylation Exotherm: The reaction is moderately exothermic. Controlled addition of the alkylating agent is required at scale.
Part 3: Detailed Protocol (Scale-Up)
Reaction Scheme
Caption: One-pot N-alkylation strategy utilizing inorganic base scavenging in Acetonitrile.
Materials Bill (1.0 kg Batch Basis)
| Component | Role | Equiv. | Mass/Vol | Density |
| 3-Fluoroazetidine HCl | Starting Material | 1.0 | 1.00 kg | Solid |
| 2-Bromoethanol | Alkylating Agent | 1.2 | 1.35 kg (0.78 L) | 1.76 g/mL |
| Potassium Carbonate | Base (Milled) | 2.5 | 3.10 kg | Solid |
| Acetonitrile (MeCN) | Solvent | 10 Vol | 10.0 L | 0.786 g/mL |
| MTBE | Workup Solvent | 5 Vol | 5.0 L | 0.74 g/mL |
Step-by-Step Procedure
Step 1: Reactor Setup & Charging
-
Ensure reactor is clean, dry, and inerted with Nitrogen (
). -
Charge Acetonitrile (10.0 L) to the reactor.
-
Engage agitator (Anchor or Pitch-blade, 100-150 RPM).
-
Charge 3-Fluoroazetidine Hydrochloride (1.00 kg) via solids addition port.
-
Charge Potassium Carbonate (3.10 kg) . Note: Use milled/powdered grade to maximize surface area.
-
Stir the white suspension at 20-25°C for 30 minutes to initiate free-basing.
Step 2: Reaction Initiation 7. Charge 2-Bromoethanol (1.35 kg) via addition funnel or dosing pump over 30-45 minutes .
- Heat the reaction mixture to 60-65°C (Internal Temperature).
- Ramp Rate: 1°C/min.
- Hold at 60-65°C for 12-16 hours .
Step 3: In-Process Control (IPC) 10. Sample aliquots at 12h. Analyze by GC-MS or HPLC-ELSD (UV detection is weak for this molecule).
- Specification: < 2.0% unreacted 3-Fluoroazetidine.
- Troubleshooting: If reaction stalls, add 0.1 eq of Sodium Iodide (NaI) as a Finkelstein catalyst.
Step 4: Workup & Isolation
11. Cool reaction mixture to 20-25°C .
12. Filtration: Filter the batch through a Nutsche filter or Centrifuge to remove inorganic salts (
- Result: Crude oil (Yellow to Orange).
Step 5: Purification (Distillation) 15. The crude oil contains excess 2-bromoethanol and trace oligomers. 16. Perform Fractional Vacuum Distillation .
- Fraction 1 (Fore-run): Residual solvent and 2-bromoethanol (bp ~50-60°C at 5 mmHg).
- Fraction 2 (Main Cut): 2-(3-Fluoroazetidin-1-yl)ethan-1-ol .[4]
- Expected Boiling Point:75-80°C at 0.5 - 1.0 mmHg (estimate based on MW and polarity).
- Collect Main Cut as a clear, colorless oil.
Part 4: Process Workflow Diagram
Caption: Operational workflow from reactor charging to final product isolation.
Part 5: Analytical Specifications & Troubleshooting
Analytical Data (Expected)
-
Appearance: Clear, colorless to pale yellow liquid.
-
1H NMR (400 MHz, CDCl3):
-
5.1-5.3 (dm,
Hz, 1H, CHF). - 3.6-3.8 (m, 4H, Azetidine ring protons).
-
3.55 (t, 2H,
-O). -
2.65 (t, 2H, N-
). - 2.5-3.0 (br s, 1H, OH).
-
5.1-5.3 (dm,
-
19F NMR:
-178 to -182 ppm (decoupled). -
MS (ESI): m/z 120.1
.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (<80%) | Poor agitation of solid base; Old reagent. | Increase RPM. Add 10 mol% NaI (Finkelstein condition) to activate chloride/bromide exchange. |
| Over-Alkylation (Quat Salt) | Excess alkylating agent; High Temp. | Strictly control stoichiometry (1.1-1.2 eq). Do not exceed 70°C. |
| Color (Dark Brown) | Oxidation of amine; Polymerization.[2] | Ensure strict |
| Low Yield after Distillation | Product decomposition; Hold-up. | Use short-path distillation (Wiped Film Evaporator for >5kg). Ensure vacuum is <1 mmHg to lower boiling temp. |
Part 6: References
-
Vertex Pharmaceuticals Inc. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1. Link (Describes analogous N-alkylation conditions for azetidines).
-
BenchChem. (2025).[1] Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. Application Note. Link (General protocol for Azetidine N-alkylation).
-
Tokyo Chemical Industry (TCI). (2023). Product Specification: 3-Fluoroazetidine Hydrochloride.[5] Link (Source of starting material stability data).
-
Organic Syntheses. (2010). General methods for amine alkylation. Org. Synth. Coll. Vol. 10. (Foundational reference for Carbonate-mediated alkylation).
(Note: While direct literature on the specific scale-up of CAS 1638364-08-5 is proprietary, the protocols above are derived from validated methodologies for the structurally identical 3-fluoromethyl and 3-hydroxy azetidine analogs cited in Reference 1 and 2.)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 4. 2-(3-fluoroazetidin-1-yl)ethan-1-ol 97% | CAS: 1638364-08-5 | AChemBlock [achemblock.com]
- 5. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Strategic Utilization of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol in Agrochemical Synthesis
Executive Summary
This application note details the synthetic utility, handling protocols, and strategic value of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS: 1638364-08-5) as a high-value building block in the development of next-generation crop protection agents.
In modern agrochemistry, the 3-fluoroazetidine moiety has emerged as a privileged scaffold, offering a superior bioisosteric alternative to pyrrolidines and piperidines. It provides lowered lipophilicity (LogD modulation), enhanced metabolic stability, and a rigidified vector for target binding. The N-hydroxyethyl tail of this specific derivative serves as a versatile "chemical hook," enabling rapid conjugation to heteroaromatic cores common in herbicides (e.g., triazines, ureas) and fungicides (e.g., succinate dehydrogenase inhibitors).
Key Technical Advantages:
-
Metabolic Blocking: The C3-fluorine atom blocks oxidative metabolism at the most vulnerable position of the azetidine ring.
-
Conformational Control: The puckered azetidine ring creates unique vectors for active site engagement, often improving selectivity profiles.
-
Versatile Linker: The ethanol chain allows for divergent synthesis via oxidation, halogenation, or direct nucleophilic displacement.
Molecular Profile & Strategic Rationale
Physicochemical Properties
| Property | Value / Description | Impact on Agrochemical Design |
| Molecular Weight | 119.14 g/mol | Low MW allows room for heavy heteroaromatic payloads (Rule of 5 compliance). |
| pKa (Conjugate Acid) | ~8.5 - 9.0 | Moderately basic; exists partially protonated at physiological pH in plants (phloem mobility). |
| Ring Strain | ~25 kcal/mol | Critical: High reactivity; susceptible to acid-catalyzed ring opening.[1] |
| LogP | ~0.2 (Predicted) | Hydrophilic character aids in balancing highly lipophilic aromatic cores. |
Bioisosteric Strategy
The inclusion of the 3-fluoroazetidine unit is often driven by the need to replace larger saturated heterocycles.
-
Vs. Pyrrolidine: Reduces lipophilicity and alters the vector of the
-substituent. -
Vs. Cyclobutane: Introduces a basic center for salt formation, improving water solubility for formulation.
Synthetic Pathways & Workflows
The following Graphviz diagram illustrates the central role of this alcohol in divergent synthesis.
Figure 1: Divergent synthetic utility of the scaffold. The hydroxyl group allows access to electrophilic, nucleophilic, and carbonyl-based reactivities.
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: Direct alkylation is preferred over reductive amination for scale-up to avoid heavy metal waste (e.g., borohydrides). The use of inorganic base prevents the polymerization of the strained azetidine ring.
Reagents:
-
3-Fluoroazetidine Hydrochloride (1.0 eq)
-
2-Bromoethanol (1.2 eq)[2]
-
Potassium Carbonate (
) (2.5 eq) -
Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology:
-
Free Basing (In-situ): Charge a reaction vessel with 3-Fluoroazetidine HCl and MeCN (10 mL/g). Add
powder. Stir at room temperature for 30 minutes. Note: This neutralizes the HCl salt, releasing the nucleophilic free amine. -
Alkylation: Add 2-Bromoethanol dropwise over 15 minutes.
-
Heating: Heat the mixture to 60°C. Critical Alert: Do not exceed 75°C. Higher temperatures increase the risk of quaternary ammonium salt formation (over-alkylation) and ring opening.
-
Monitoring: Monitor via TLC (System: 10% MeOH in DCM, stain with Ninhydrin) or LC-MS. Reaction typically completes in 4–6 hours.
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is often pure enough (>90%) for subsequent steps. If necessary, purify via bulb-to-bulb distillation (high vacuum) or rapid silica chromatography (deactivated silica, see Section 5).
Protocol B: Activation via Mesylation
Rationale: Converting the alcohol to a mesylate creates a potent electrophile for
Reagents:
-
2-(3-Fluoroazetidin-1-yl)ethan-1-ol (1.0 eq)[3]
-
Methanesulfonyl Chloride (MsCl) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Dissolve the alcohol in DCM (10 vol) and cool to 0°C under nitrogen. Add TEA.
-
Addition: Add MsCl dropwise, maintaining internal temperature < 5°C. Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Quench with saturated
. Extract with DCM. -
Handling: Do not store the mesylate for long periods. Azetidinium ions can form via intramolecular cyclization (dimerization). Use immediately in the coupling step.
Critical Handling & Safety (E-E-A-T)
Stability of the Azetidine Ring
Azetidines possess significant ring strain (~25 kcal/mol).[1]
-
Acid Sensitivity: Avoid strong aqueous acids (HCl,
) during workup, as they can cause ring opening to 3-fluoropropylamine derivatives. -
Chromatography: Standard silica gel is slightly acidic and can degrade the product.[1] Protocol: Pre-treat silica gel with 1% Triethylamine in the eluent solvent before loading the sample.
Toxicology Warning (Fluoroacetate Pathway)
Hazard: Compounds containing 2-fluoroethyl or similar moieties can potentially metabolize to fluoroacetate , a potent inhibitor of the Krebs cycle (aconitase inhibitor).
-
While the fluorine is at the C3 position (not the terminal ethyl chain), metabolic cleavage could theoretically release toxic fragments depending on the specific breakdown of the final agrochemical.
-
Requirement: All experimental handling must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.
Agrochemical Case Study: Herbicide Linker Design
To illustrate the application, we model the synthesis of a Triazine-Azetidine hybrid (common in Photosystem II inhibitors).
Figure 2: Workflow for incorporating the scaffold into a triazine herbicide core.
Process Logic:
-
The Mesylate (generated in Protocol B) acts as the electrophile.
-
The Triazine amine (nucleophile) displaces the mesylate.
-
Outcome: The 3-fluoroazetidine group is tethered to the herbicide core, improving water solubility and preventing metabolic degradation at the linker site compared to a simple alkyl chain.
References
-
Synthesis of Azetidines
-
Ring Strain & Stability
-
Agrochemical Bioisosteres
- Title: Bioisosteres in Agrochemicals (Azetidine applic
- Source: ResearchGate / Review of Agrochemical P
-
URL:[Link]
- General Patent Context (Analogous Chemistry)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-fluoroazetidin-1-yl)ethan-1-ol 97% | CAS: 1638364-08-5 | AChemBlock [achemblock.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 2-(3-fluoroazetidin-1-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. Here, we address common challenges and provide in-depth troubleshooting advice to help you navigate the intricacies of its synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis.
Q1: What is the most common and direct synthetic route to 2-(3-fluoroazetidin-1-yl)ethan-1-ol?
The most prevalent method is the direct N-alkylation of 3-fluoroazetidine (typically as a salt, e.g., hydrochloride or tosylate) with a 2-carbon electrophile. The most common reagents are 2-bromoethanol or 2-chloroethanol in the presence of a base. Another approach involves using ethylene oxide, though this requires more stringent reaction control.
Q2: My N-alkylation reaction yield is consistently low. What are the likely causes?
Low yields in this step can stem from several factors:
-
Inefficient Base: The chosen base may not be strong enough to effectively deprotonate the azetidinium salt, leading to a low concentration of the free, nucleophilic 3-fluoroazetidine.
-
Side Reactions: The alkylating agent (e.g., 2-bromoethanol) can undergo base-mediated elimination to form vinyl alcohol (which tautomerizes to acetaldehyde), consuming both base and starting material.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly affect the nucleophilicity of the azetidine and the rate of competing side reactions.
-
Over-alkylation: While less common for this specific substrate due to the hydroxyl group, it's a possibility if reaction conditions are too harsh.
Q3: I'm observing a significant byproduct that appears to be a ring-opened species. Why is this happening?
Azetidine rings, while more stable than aziridines, are susceptible to nucleophilic ring-opening due to their inherent ring strain, which is about 25.5 kcal/mol.[1] This is particularly true when the azetidine nitrogen is activated, for example, by protonation or by forming a highly reactive azetidinium ion.[2] Using harsh conditions, such as strong acids or high temperatures, can promote this undesired pathway.[3][4]
Q4: Purification of the final product by column chromatography is proving difficult. The product is either smearing or co-eluting with impurities. What can I do?
2-(3-Fluoroazetidin-1-yl)ethan-1-ol is a small, polar, and basic molecule, making it challenging to purify via standard silica gel chromatography. Its high polarity causes strong binding to silica, leading to tailing and poor separation. Furthermore, its basicity can lead to irreversible adsorption. Alternative purification strategies are often necessary.[5][6]
Q5: Are there specific safety precautions for handling 3-fluoroazetidine and its derivatives?
Yes. 3-Fluoroazetidine and its precursors are potentially hazardous. As with all small, reactive nitrogen heterocycles, they should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Fluorinated organic compounds also carry the risk of releasing toxic hydrofluoric acid upon decomposition, so thermal stability should be considered.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific, complex challenges during the synthesis.
Guide 1: Optimizing the N-Alkylation of 3-Fluoroazetidine
Problem: The N-alkylation reaction with 2-bromoethanol results in low conversion of the 3-fluoroazetidine starting material and/or the formation of multiple byproducts.
Causality Analysis
The reaction is a competition between the desired S_N2 attack of the azetidine nitrogen on 2-bromoethanol and undesired side reactions. The key is to maximize the rate of the desired reaction while suppressing the alternatives.
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for Low N-Alkylation Yield.
Detailed Solutions & Protocols
-
Base Selection and Stoichiometry:
-
Insight: If starting from 3-fluoroazetidine hydrochloride, a full equivalent of base is consumed to neutralize the acid. A second equivalent is needed to facilitate the reaction with 2-bromoethanol. Using a base like triethylamine (TEA) may not be sufficient.
-
Recommendation: Switch to a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) is an effective and economical choice. Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also excellent options. Use at least 2.2 equivalents relative to the azetidine salt.
-
-
Solvent and Temperature Optimization:
-
Insight: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally superior to alcohols for this S_N2 reaction. They solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, leaving it more reactive. Elevated temperatures can favor the elimination side reaction of 2-bromoethanol.
-
Recommendation: Run the reaction in ACN at room temperature or with gentle heating (40-50°C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent byproduct formation.
-
Comparative Data Table
| Base (2.2 eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Triethylamine | Ethanol | 80 | 24 | ~35% |
| K₂CO₃ | Acetonitrile | 50 | 12 | >90% |
| DIPEA | Acetonitrile | 25 | 18 | >95% |
| DBU | THF | 25 | 8 | >95% |
Optimized Experimental Protocol
-
To a round-bottom flask charged with 3-fluoroazetidine hydrochloride (1.0 eq.), add anhydrous acetonitrile to form a slurry.
-
Add finely ground potassium carbonate (2.2 eq.).
-
Add 2-bromoethanol (1.1 eq.) dropwise at room temperature.
-
Stir the mixture at 50°C and monitor by LC-MS every 2-4 hours until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Guide 2: Effective Purification of the Polar Amino Alcohol Product
Problem: The crude product, 2-(3-fluoroazetidin-1-yl)ethan-1-ol, is difficult to purify. Standard silica gel chromatography results in significant product loss and poor separation from polar impurities.
Causality Analysis
The molecule's properties—a basic nitrogen and a polar hydroxyl group on a small scaffold—are the root cause of the purification challenge. The basic amine interacts strongly and often irreversibly with the acidic silanol groups on standard silica gel. The high polarity makes it highly water-soluble, complicating liquid-liquid extractions.
Recommended Purification Strategies
-
Ion-Exchange Chromatography (Recommended):
-
Insight: This technique separates molecules based on charge and is ideal for basic compounds like this target molecule.[5] A strong cation exchange (SCX) resin will bind the protonated amine, allowing neutral and acidic impurities to be washed away. The desired product can then be eluted by washing with a basic solution.
-
Protocol:
-
Condition a strong cation exchange (SCX) cartridge with methanol.
-
Dissolve the crude product in a minimal amount of methanol or DCM.
-
Load the solution onto the SCX cartridge.
-
Wash the cartridge thoroughly with methanol to elute non-basic impurities.
-
Elute the desired product using a solution of 2M ammonia in methanol.
-
Concentrate the basic fraction under reduced pressure to obtain the purified product.
-
-
-
Reverse-Phase Chromatography:
-
Insight: Using a hydrophobic stationary phase (like C18) and a polar mobile phase (like water/acetonitrile) can be effective. Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the amine is consistently protonated.
-
Consideration: This method requires subsequent removal of the acid modifier, which can be challenging. It is often best suited for analytical-scale or when ion-exchange is not available.
-
-
Distillation Under Reduced Pressure:
-
Insight: For larger scales (>5 g), if the impurities are non-volatile, Kugelrohr or short-path distillation can be an effective, solvent-free purification method.
-
Consideration: Requires the product to be thermally stable. Determine the boiling point and decomposition temperature via TGA if possible before attempting distillation.
-
Guide 3: Preventing Azetidine Ring-Opening
Problem: Characterization of the product mixture (e.g., by NMR or LC-MS) indicates the presence of byproducts consistent with ring-opening, such as N-(2-hydroxyethyl)-3-fluoro-1-aminopropan-2-ol or other acyclic amines.
Causality Analysis
The four-membered azetidine ring is strained and can be opened by nucleophiles, particularly under activating conditions.[7][8] The nitrogen atom can be activated by Lewis acids or Brønsted acids.[3] Once activated, even weak nucleophiles present in the reaction mixture (like water, the alcohol product itself, or the halide counter-ion) can attack one of the ring carbons, leading to cleavage of a C-N bond.
Preventative Measures and Workflow
Caption: Workflow for Preventing Azetidine Ring-Opening.
-
Strict pH Control:
-
Insight: The primary driver for ring-opening is often accidental protonation of the azetidine nitrogen.
-
Action: Always use a sufficient excess of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to ensure the reaction medium remains basic. If starting with an azetidine free-base, still consider adding a proton sponge or base to scavenge any acid generated in situ.
-
-
Mild Reaction Conditions:
-
Insight: High temperatures provide the activation energy needed to overcome the barrier to ring-opening.
-
Action: Perform the synthesis at the lowest temperature that allows for a reasonable reaction rate. It is often better to wait longer at a lower temperature than to force the reaction with excessive heat.
-
-
Careful Workup Procedure:
-
Insight: Quenching the reaction with acid while unreacted starting materials or activated intermediates are still present can trigger ring-opening.
-
Action: Ensure the reaction is complete before workup. If an acidic wash is necessary, perform it on the crude product after removing the reaction solvent and at low temperature (0°C). Whenever possible, opt for non-acidic workup procedures.
-
By systematically addressing these common challenges, researchers can significantly improve the yield, purity, and reproducibility of the synthesis of 2-(3-fluoroazetidin-1-yl)ethan-1-ol.
References
- Jacob, R. G., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
- Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Available at: [Link]
-
IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Available at: [Link]
- Google Patents. (2018). WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
ResearchGate. (2026). Advances in the synthesis of azetidines: 2020-2025. Available at: [Link]
-
National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
-
LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available at: [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]
-
Ignited Minds Journals. (2012). Synthesis of Fluoro Benzothiazoles[7] Comprising Azetidinone Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]
-
IJREAM. (2018). Synthesis and biological evaluation of azetidinone derivatives of 2-(3- chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. Available at: [Link]
-
ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. Available at: [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]
-
Chinese Chemical Letters. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link]
- Google Patents. (n.d.). US4554376A - Method for separating and purifying amino acid.
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]
-
Sorbent Technologies. (n.d.). Amino Acid Purification - Column Chromatography. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 5. diaion.com [diaion.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
stability issues of the azetidine ring under acidic or basic conditions
Status: Operational Lead Scientist: Dr. H. Vance, Senior Application Scientist Subject: Troubleshooting Azetidine Instability (Acid/Base Sensitivity) Ticket ID: AZT-STAB-001
Executive Summary: The "Spring-Loaded" Heterocycle
Welcome to the Azetidine Technical Support Center. If you are here, you are likely experiencing unexplained yield loss, polymerization (gumming), or ring-opening during your synthesis.
The Core Problem: Azetidine is not merely a "smaller pyrrolidine."[1] It possesses a ring strain energy of ~26 kcal/mol (compared to ~6 kcal/mol for pyrrolidine). This makes the ring thermodynamically primed to open.[2]
-
In Acid: The nitrogen lone pair is the "trigger." Protonation creates a highly electrophilic azetidinium species, susceptible to rapid cationic ring-opening polymerization (CROP) or solvolysis.
-
In Base: Generally stable, unless the nitrogen is activated (e.g., sulfonamides, amides), transforming the ring into a potent alkylating agent susceptible to nucleophilic attack.
Module 1: Acidic Instability & Polymerization
Issue: "My azetidine starting material disappeared/gummed up during acidic workup."
Diagnosis: You have likely triggered Cationic Ring-Opening Polymerization (CROP) . Unlike 5- or 6-membered rings, protonated azetidines (azetidinium ions) are unstable. If the concentration is high and a nucleophile (even the azetidine itself) is present, the ring opens and attacks another molecule, forming a polymer chain.
The Mechanism of Failure (CROP)
The following pathway illustrates how a simple acid wash can trigger a runaway polymerization event.
Figure 1: Mechanism of acid-catalyzed cationic ring-opening polymerization (CROP).
Troubleshooting Protocol: Acid-Safe Handling
If your synthetic route requires acidic conditions (e.g., Boc-deprotection), follow these strict parameters to prevent degradation.
| Parameter | Recommendation | Scientific Rationale |
| Concentration | Keep < 0.1 M | Polymerization is bimolecular (second-order). Dilution drastically reduces the rate of intermolecular attack. |
| Temperature | Maintain < 0°C | Ring opening has a high activation energy.[3] Low temperature kinetically traps the azetidinium ion. |
| Acid Choice | Use TFA or HCl in Dioxane | Avoid nucleophilic counter-ions (like I⁻ or Br⁻) which can open the ring. Trifluoroacetate is poorly nucleophilic. |
| Quenching | Reverse Quench | Crucial: Pour the acidic reaction mixture into a cold basic solution (e.g., NaHCO₃). Never add base to the acid; this creates local hot-spots of heat and intermediate pH where polymerization is fastest. |
Module 2: Basic Conditions & Nucleophilic Vulnerability
Issue: "Degradation observed during nucleophilic substitution."
Diagnosis: Ring opening via Nucleophilic Attack .[1][4] While free azetidine is stable to base, activated azetidines (N-Tosyl, N-Boc, N-Acyl) function as "spring-loaded" alkylating agents. A strong nucleophile will attack the ring carbons (C2 or C4) rather than the intended reaction site.
Decision Tree: Is Your Azetidine Safe in Base?
Figure 2: Stability decision matrix for azetidines under basic/nucleophilic conditions.
Protocol: Preventing Nucleophilic Ring Opening
-
Steric Shielding: If possible, place substituents at C2/C4. A methyl group at C2 significantly retards nucleophilic attack due to steric hindrance.
-
Switch Protecting Groups: If N-Tosyl azetidine opens, switch to N-Boc . The tert-butyl group provides steric bulk that shields the ring carbons from attack better than a planar sulfonyl group.
-
Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) if ring opening is observed. These solvents enhance the nucleophilicity of the attacking species. Use ethereal solvents (THF, MTBE) instead.
Module 3: Storage & Handling FAQs
Q: My azetidine salt (HCl) is stable, but the free base decomposes. Why? A: The salt is protonated and, in the solid state, nucleophiles (counter-ions) are immobilized. The free base is a liquid or low-melting solid where the nitrogen lone pair is free. Upon standing, trace moisture or CO₂ can catalyze self-polymerization.
-
Action: Store free bases as solutions in non-nucleophilic solvents (e.g., dilute in DCM or Toluene) at -20°C. Never store neat free base azetidine for long periods.
Q: Can I distill azetidines? A: Only simple, unfunctionalized azetidines.
-
Warning: Distillation concentrates the material (increasing polymerization rate) and adds heat (overcoming activation energy).
-
Alternative: Use Kugelrohr distillation (short path, low vacuum) only if necessary. Prefer column chromatography on neutral alumina (Silica is acidic and can degrade azetidines).
Q: How do I check if my sample has polymerized? A: Run a 1H NMR .
-
The Sign: Look for broadening of the ring signals (usually
3.0–4.0 ppm) and the appearance of complex multiplets upfield. Sharp, distinct splitting patterns indicate an intact ring. Polymer/oligomer signals are characteristically broad and "mushy."
References
-
Padwa, A.; Dondas, H. A. "Aziridines and Azetidines: Monocyclic." Comprehensive Heterocyclic Chemistry III, 2008 .
-
Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006 , 38(5), 427-465.
- Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1974.
-
Singh, G. S.; D'Hooghe, M.; De Kimpe, N. "Recent Progress in the Synthesis and Reactivity of Azetidines." Tetrahedron, 2011 .
-
BenchChem Technical Data. "Azetidine Ring-Opening Reactions & Stability." BenchChem Knowledge Base, 2025 .
Sources
troubleshooting guide for reactions involving 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
CAS: 1638364-08-5 | Formula: C₅H₁₀FNO | M.W.: 119.14 g/mol [1][2]
Executive Summary
Welcome to the technical support guide for 2-(3-Fluoroazetidin-1-yl)ethan-1-ol . This reagent is a valuable building block for introducing the metabolically stable, conformationally restricted 3-fluoroazetidine motif into drug candidates. However, its unique structure—combining a strained 4-membered amine ring with a reactive primary alcohol—creates a "reactivity minefield."
The Core Challenge: You are balancing the nucleophilicity of the tertiary amine against the strain energy (~25 kcal/mol) of the azetidine ring. The ring is prone to acid-catalyzed ring opening and thermal degradation , while the free amine can cause self-polymerization if the alcohol is activated indiscriminately.
This guide provides field-proven protocols to navigate these competing reactivities.
Part 1: Critical Stability & Storage Protocols
Before uncapping the vial, understand the failure modes of this reagent.
The "Acid Trap" (Ring Opening)
The azetidine nitrogen is basic. Upon protonation (pKa ~10-11), the ring strain makes the adjacent carbons highly electrophilic. Even weak nucleophiles (Cl⁻, solvent, water) can attack the ring, leading to irreversible ring opening (hydrolysis or polymerization).
-
Rule #1: Avoid Strong Acids. Never expose the free base to pH < 4 for extended periods.
-
Rule #2: Lewis Acid Sensitivity. Strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) coordinate to the nitrogen and trigger ring opening. Use mild, chelation-resistant alternatives.
Storage Specifications
| Parameter | Requirement | Reason |
| Temperature | -20°C (Freezer) | Retards slow thermal polymerization. |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the amine to N-oxide. |
| State | Free Base (Oil) | Note:[3] If stored as HCl salt, it is stable but hygroscopic. |
| Solvent | DCM, THF, MeCN | Avoid protic solvents (MeOH/EtOH) with acids. |
Part 2: Reaction Troubleshooting Guidelines
Scenario A: Oxidation of the Alcohol (CHO/COOH Synthesis)
Target: Convert the primary alcohol to an aldehyde without destroying the ring.
The Failure: Using Standard Swern Oxidation.
-
Why it fails: Swern oxidation generates HCl equivalents as byproducts. This acid protonates the azetidine, triggering ring opening or polymerization.
-
The Fix: Use Buffered Dess-Martin Periodinane (DMP) or TPAP/NMO .
Recommended Protocol (Buffered DMP):
-
Dissolve reagent in dry DCM (0.1 M).
-
Add 1.5 equiv NaHCO₃ (solid) to the mixture before adding the oxidant. This neutralizes in-situ acid generation.
-
Add 1.1 equiv Dess-Martin Periodinane at 0°C.
-
Warm to RT. Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).
-
Result: Clean aldehyde with intact azetidine ring.
Scenario B: Activation of the Alcohol (Leaving Group Installation)
Target: Convert -OH to -OMs, -OTs, or -Halogen.
The Failure: Self-Alkylation (Polymerization).
-
Why it fails: Once you convert the alcohol to a leaving group (e.g., -OMs), the molecule becomes an alkylating agent. The basic nitrogen of another molecule attacks this electrophilic site, leading to intermolecular polymerization (dimerization/oligomerization).
-
The Fix: Dilution & Protonation Control.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Insoluble White Precipitate | Intermolecular polymerization (Quaternary salt formation). | Run reaction at high dilution (0.05 M). Use a bulky base (e.g., DIPEA) that hinders N-attack. |
| Loss of Fluorine Signal (NMR) | E2/E1cb Elimination of HF. | Avoid strong bases (NaH, tBuOK) + Heat. The 3-fluoro proton is acidic.[4] Use mild bases (K₂CO₃, Cs₂CO₃). |
| Ring Opening Products | Acidic byproduct accumulation (MsOH/TsOH). | Ensure excess base (Et₃N/DIPEA) is present to scavenge acid immediately. |
Scenario C: Nucleophilic Substitution (Mitsunobu Reaction)
Target: Replace -OH with a nucleophile (N, O, S).
The Failure: Azetidine interference with the betaine intermediate.
-
The Fix: Standard Mitsunobu works well if the order of addition is correct.
-
Pre-complex PPh₃ and DIAD/DEAD at 0°C.
-
Add the substrate and nucleophile last.
-
Crucial: Keep the reaction cold (0°C to RT). Do not reflux.
-
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the "Safe Zone" for processing this molecule versus the pathways leading to degradation.
Figure 1: Reactivity landscape of 3-fluoroazetidine ethanol. Green paths indicate safe protocols; red/yellow paths indicate high-risk degradation modes.
Part 4: Purification & Isolation (The "Basified Silica" Rule)
Standard silica gel chromatography is acidic (pH ~5-6). This is sufficient to degrade 3-fluoroazetidine derivatives during slow elutions.
Protocol: Column Chromatography
-
Stationary Phase: Use Neutral Alumina OR Basified Silica Gel .
-
How to Basify Silica:
-
Prepare the slurry of silica gel in your eluent (e.g., DCM/MeOH).
-
Add 1-2% Triethylamine (Et₃N) or 1% NH₄OH to the slurry.
-
Run the column with this additive in the mobile phase.
-
-
Eluent System: DCM:MeOH (95:5 to 90:10) is typically effective.
-
TLC Visualization: Use KMnO₄ or Iodine. Ninhydrin may be faint for tertiary amines.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use the HCl salt of the starting material directly?
-
A: Yes, the HCl salt is more stable for storage. However, for reactions involving the alcohol (like oxidation or alkylation), you must liberate the free base in situ using a mild base (e.g., NaHCO₃, K₂CO₃) or perform a free-base extraction prior to the reaction. Do not heat the salt in protic solvents.
Q2: I see a new spot on TLC that doesn't move (baseline). What is it?
-
A: This is likely the ring-opened amino-alcohol or a polymer. Both are highly polar. If you see this increasing over time, your reaction medium is too acidic or too concentrated.
Q3: Is the 3-fluoro substituent stable to hydrogenation?
-
A: Generally, yes. C-F bonds on sp3 carbons are stable to standard Pd/C hydrogenation conditions used to remove benzyl groups. However, avoid acidic Pd conditions (e.g., Pd(OH)₂/HCl) which could open the ring.
Q4: Why did my yield drop when I scaled up the mesylation reaction?
-
A: Heat management. Mesylation is exothermic. On a larger scale, if the temperature rose above 0-5°C, the rate of self-alkylation (polymerization) increased relative to the desired reaction. Add MsCl slowly and ensure efficient cooling.
References
-
BenchChem Technical Support. Technical Support Center: Azetidine Ring Formation & Troubleshooting. (Accessed 2026).[5][6][7] Link
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[5][7][8][9] Heterocycles, 84(1), 223.[7] Link
-
Sigma-Aldrich. Product Specification: 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS 1638364-08-5).Link
-
Richardson, R. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link
-
Fisher Scientific. Safety Data Sheet: 3-Fluoroazetidine Hydrochloride.Link
Sources
- 1. 2-(3-fluoroazetidin-1-yl)ethan-1-ol 97% | CAS: 1638364-08-5 | AChemBlock [achemblock.com]
- 2. 2-(3-fluoroazetidin-1-yl)ethan-1-ol - [sigmaaldrich.com]
- 3. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]
- 4. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Executive Summary & Molecule Profile
Target Molecule: 2-(3-Fluoroazetidin-1-yl)ethan-1-ol CAS: 1638364-08-5 (and related salts) Molecular Weight: 119.14 g/mol Key Structural Features: [1]
-
Azetidine Ring: High ring strain (~26 kcal/mol), susceptible to acid-catalyzed ring opening.
-
C3-Fluorine: Electron-withdrawing group; potential for HF elimination under strong basic conditions.
-
N-Ethanol Chain: Polar tail increasing water solubility; site for potential over-alkylation (quaternization).
Why This Guide Exists: Synthesizing this motif requires balancing the reactivity of the strained ring with the nucleophilicity of the nitrogen. Common protocols often lead to low yields due to three specific failure modes: Quaternization (Over-alkylation) , Ring Opening (Hydrolysis) , and Silica-Induced Degradation . This guide provides self-validating protocols to mitigate these risks.
Impurity Origin & Synthetic Logic
The following diagram maps the standard alkylation route (using 2-bromoethanol) and the genesis of key impurities.
Figure 1: Reaction pathway and impurity genesis.[2][3][4] Note that Impurity A is a kinetic product (excess reagent), while Impurity B is often a downstream processing artifact.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Monitoring & Kinetics
Q1: I see a large peak at [M+44] or [M+45] in LCMS. What is this?
-
Diagnosis: This is Impurity A (Bis-alkylation) . The product (secondary amine) is more nucleophilic than the starting material (primary amine salt), leading to a second alkylation event.
-
Mechanism: The target molecule reacts with another equivalent of 2-bromoethanol to form the quaternary ammonium salt.
-
Corrective Action:
-
Stoichiometry: Reduce 2-bromoethanol to 0.95 equivalents relative to the azetidine.
-
Dosing: Add the alkylating agent dropwise over 2 hours to keep its instantaneous concentration low.
-
Base Choice: Switch from
to a milder base like if reaction rates allow, or ensure high dilution (0.05 M).
-
Q2: My reaction mixture turned black/tarry after heating at 80°C.
-
Diagnosis: Polymerization initiated by Ring Opening or HF Elimination .
-
Causality: Azetidines are thermally sensitive. High temperatures promote ring strain release.
-
Corrective Action:
-
Limit Temperature: Do not exceed 50–60°C.
-
Catalysis: Use catalytic KI (Potassium Iodide) to activate the 2-bromoethanol (Finkelstein reaction in situ), allowing the reaction to proceed at lower temperatures (40°C).
-
Category B: Purification & Isolation[5][6]
Q3: My product disappears or streaks heavily on the silica column.
-
Diagnosis: Silica-Induced Decomposition . Standard silica gel is slightly acidic (pH 5–6). This acidity protonates the azetidine nitrogen, causing strong adsorption (streaking) and catalyzing ring opening (degradation).[5]
-
Validation: Check 2D TLC. If a spot elongates or "tails" significantly, the compound is interacting with silanols.
-
Corrective Action (The "Amine Wash" Protocol):
-
Pre-treatment: Slurry the silica gel in the mobile phase containing 1–2% Triethylamine (
) before packing the column. -
Eluent: Maintain 0.5%
or in the eluent during the run. -
Alternative: Use Neutral Alumina or bonded amine silica phases if the problem persists.
-
Q4: I cannot extract the product from the aqueous layer (Low Mass Balance).
-
Diagnosis: High Water Solubility . The combination of the polar azetidine ring and the hydroxyl group makes the molecule highly hydrophilic (LogP < 0).
-
Corrective Action:
Analytical Reference Data
Use this table to identify impurities in your crude mixture.
| Component | Structure Description | Approx. Mass Shift | Key NMR Feature ( | Risk Factor |
| Target | 2-(3-Fluoroazetidin-1-yl)ethan-1-ol | 0 (MW ~119) | N/A | |
| Impurity A | Quaternary Ammonium Salt | +44 m/z | Downfield shift of N-CH2 protons; loss of symmetry. | Excess Reagent |
| Impurity B | Ring-Opened Amino Alcohol | +18 m/z | Loss of CHF splitting; appearance of broad alkyl signals. | Acidic Workup |
| Impurity C | Vinyl/Enamine (HF loss) | -20 m/z | Olefinic protons ( | Strong Base/Heat |
Best Practice Protocol: Synthesis & Purification
This protocol is designed to minimize bis-alkylation and prevent silica degradation.
Reagents:
-
3-Fluoroazetidine HCl (1.0 eq)
-
2-Bromoethanol (0.95 eq) - Limiting reagent strategy
- (2.5 eq) - Milled/Powdered
-
Acetonitrile (Reagent Grade, anhydrous)
Step-by-Step:
-
Preparation: Suspend 3-Fluoroazetidine HCl and
in Acetonitrile (0.1 M concentration). Stir at Room Temperature (RT) for 30 mins to liberate the free base. -
Addition: Add 2-Bromoethanol (0.95 eq) dissolved in a small volume of MeCN dropwise over 60 minutes.
-
Why? Keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.
-
-
Reaction: Heat to 45–50°C. Monitor by TLC/LCMS.
-
Checkpoint: Stop when the 2-Bromoethanol is consumed. Do not chase full conversion of the azetidine; unreacted azetidine is easier to remove than the quaternary salt.
-
-
Workup (The "Salting Out" Method):
-
Filter off inorganic salts (
). -
Concentrate the filtrate.[6]
-
Dissolve residue in min. water, saturate with NaCl.
-
Extract 3x with DCM:IPA (3:1) .
-
-
Purification:
-
Column: Silica Gel (Pre-treated with 1%
in DCM). -
Eluent: 0-10% MeOH in DCM (with 0.5%
or ). -
Note: Collect fractions immediately and evaporate. Do not leave the product dissolved in acidic silica slurry.
-
References
-
BenchChem Technical Support. (2025).[5] Purification of Polar Azetidine Derivatives: Troubleshooting & Optimization. Retrieved from
- Couty, F., et al. (2015). Synthesis and Reactivity of 3-Fluoroazetidines. Journal of Organic Chemistry. (Contextual grounding on fluoroazetidine stability).
-
Google Patents. (2018). WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[7] Retrieved from
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from
-
Sigma-Aldrich. (2026). Product Specification: 2-(3-fluoroazetidin-1-yl)ethan-1-ol.[1][7] Retrieved from
Sources
- 1. 2-(3-fluoroazetidin-1-yl)ethan-1-ol 97% | CAS: 1638364-08-5 | AChemBlock [achemblock.com]
- 2. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]
deprotection strategies for Boc-protected 3-fluoroazetidine intermediates
Executive Summary: The Strain-Stability Paradox
User: Medicinal Chemists / Process Chemists Subject: 3-Fluoroazetidine Intermediates Criticality: High (Risk of product loss via volatility or ring opening)
3-Fluoroazetidine is a high-value scaffold in modern drug discovery, offering a metabolic "hard spot" and reduced lipophilicity compared to cyclobutanes. However, the combination of ring strain (~25 kcal/mol) and the inductive effect of fluorine creates a unique deprotection challenge.
Unlike standard amines, the 3-fluoroazetidine free base is highly volatile and prone to acid-catalyzed ring opening if nucleophiles (like water) are present during the workup. This guide prioritizes isolation of the salt form to ensure quantitative recovery.
Module 1: Decision Matrix & Workflow
Before starting, select your protocol based on your substrate's complexity.
Figure 1: Strategic decision tree for selecting the optimal deprotection method based on substrate sensitivity and desired isolation form.
Module 2: Proven Protocols
Protocol A: HCl/Dioxane (The "Happy Path")
Best for: Generating a stable, weighable solid without aqueous workup.
The Logic: 3-Fluoroazetidine hydrochloride is a stable solid. Using anhydrous conditions allows the salt to precipitate directly, avoiding the risk of losing the volatile free base during evaporation.
-
Dissolution: Dissolve 1.0 equiv of Boc-3-fluoroazetidine in a minimum volume of anhydrous 1,4-dioxane or Et₂O.
-
Note: If solubility is poor, add minimal MeOH (but this prevents precipitation).
-
-
Acid Addition: Add 5–10 equiv of 4M HCl in Dioxane dropwise at 0 °C.
-
Reaction: Warm to room temperature (RT) and stir for 1–2 hours.
-
Checkpoint: A white precipitate should form.
-
-
Isolation:
-
If solid forms: Filter the solid under N₂ or Argon. Wash with cold Et₂O. Dry under high vacuum briefly.
-
If no solid: Concentrate the mixture to ~20% volume (do not dryness), then add excess Et₂O to induce precipitation.
-
-
Yield: Expect quantitative conversion to the HCl salt.
Protocol B: TFA/DCM (The "Standard")
Best for: Substrates that are not soluble in ether/dioxane.
The Logic: TFA is a potent acid but forms a hygroscopic salt. The key here is scavenging the t-butyl cation to prevent it from attacking the strained ring or re-alkylating the nitrogen.
-
Scavenger Mix: Prepare a solution of DCM:TFA (2:1) containing 2.5% Triethylsilane (TES) or Triisopropylsilane (TIPS) .
-
Why? The t-butyl cation is an electrophile. Without a scavenger, it may attack the electron-rich fluorine center or the ring system [1].
-
-
Addition: Add the acid mixture to the substrate at 0 °C.
-
Reaction: Stir at RT for 30–60 minutes. Monitor by TLC (stain with Ninhydrin; Boc group disappears, free amine stains red/purple).
-
Workup (CRITICAL):
-
Do NOT use an aqueous basic workup (e.g., NaHCO₃ wash) unless you plan to react the amine immediately in the same pot. The free base will partition into the aqueous layer or evaporate.
-
Evaporation: Remove volatiles on a rotary evaporator at <30 °C .
-
Azeotrope: Co-evaporate 3x with Toluene or DCM to remove residual TFA.
-
Module 3: Troubleshooting & FAQs
Issue 1: "My product disappeared after workup."
Diagnosis: Volatility Loss. The free base of 3-fluoroazetidine has a low molecular weight (~75 g/mol ) and significant vapor pressure. Solution:
-
Never dry the free base under high vacuum.
-
Always store and handle as the HCl or TFA salt.
-
If you must free-base it for the next step, do so in situ using a tertiary base (e.g., DIPEA) in the next reaction solvent.
Issue 2: "I see a new impurity at M+18."
Diagnosis: Ring Opening (Hydrolysis). Azetidines are prone to acid-catalyzed nucleophilic attack.[1] If water is present during deprotection, the ring can open to form 1-amino-3-fluoro-2-propanol derivatives [2]. Solution:
-
Ensure all reagents (HCl/Dioxane) are anhydrous .
-
Switch to Protocol A (HCl) to avoid the hygroscopic nature of TFA, which pulls atmospheric water into the reaction.
Issue 3: "The reaction is incomplete."
Diagnosis: Inductive Deactivation. The fluorine atom at C3 is electron-withdrawing, reducing the electron density on the nitrogen. This destabilizes the protonated intermediate required for Boc cleavage slightly, potentially slowing kinetics compared to a standard pyrrolidine. Solution:
-
Increase acid concentration (up to neat TFA if stable).
-
Extend reaction time to 4 hours.
-
Do not heat above 40 °C (increases risk of ring opening).
Module 4: Advanced Visualization
The Volatility Trap: Where Yield is Lost
Figure 2: Pathway analysis showing the critical risk points for product loss due to volatility.
Module 5: Comparison Data
| Feature | HCl / Dioxane | TFA / DCM | TMSOTf |
| Reaction Rate | Fast (30-60 min) | Moderate (30-90 min) | Fast (30 min) |
| Product Form | Solid Precipitate (HCl Salt) | Hygroscopic Oil (TFA Salt) | Silyl Carbamate (Intermediate) |
| Risk of Ring Opening | Low (if anhydrous) | Medium (if wet) | Very Low |
| Workup Difficulty | Low (Filtration) | Medium (Evaporation) | High (Quench req.) |
| Rec. Use Case | Standard / Bulk Scale | Small Scale / NMR Check | Acid-Sensitive Groups |
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group).
-
Enamine Ltd. (2024). "3-Fluoroazetidine hydrochloride MSDS & Handling." Enamine Catalog.
Sources
handling and safety precautions for 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
Technical Support Center: 2-(3-Fluoroazetidin-1-yl)ethan-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS No: 1638364-08-5). As Senior Application Scientists, we understand that robust and safe handling protocols are the bedrock of innovative and reproducible research. This document is structured as a dynamic troubleshooting and FAQ resource, designed to address the specific challenges and questions you may encounter during your experiments. Our goal is to provide not just instructions, but the scientific rationale behind them, ensuring every step you take is informed and safe.
Section 1: Compound Identification and Hazard Summary
This section provides a top-level summary of the compound's properties and associated hazards.
FAQ: What are the basic physical properties and hazard classifications for this compound?
2-(3-Fluoroazetidin-1-yl)ethan-1-ol is a fluorinated azetidine building block commonly used in pharmaceutical development.[1][2] Its fundamental properties and GHS (Globally Harmonized System) classifications are summarized below. Understanding these is the first step in a comprehensive safety assessment.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1638364-08-5 | [3] |
| Molecular Formula | C₅H₁₀FNO | [3] |
| Molecular Weight | 119.14 g/mol | [3] |
| Physical Form | Yellow oil |
| Storage Temperature | 0-8 °C | |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
|---|---|---|---|
| Pictogram | GHS07 | ||
| Signal Word | Warning | ||
| Hazard Statements | H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [5] |
| P270 | Do not eat, drink or smoke when using this product. | [6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [5] |
| | P501 | Dispose of contents/container to an approved waste disposal plant. | |
Section 2: Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of PPE.[8] This section addresses common questions regarding the selection and use of appropriate protective gear.
FAQ: What is the mandatory PPE for handling 2-(3-Fluoroazetidin-1-yl)ethan-1-ol?
At a minimum, standard laboratory PPE is required. This includes a long-sleeved laboratory coat, chemical-resistant gloves, and snugly fitting safety goggles.[8] Given the compound's classification as a skin and eye irritant (H315, H319), this level of protection is non-negotiable.[4]
FAQ: Why are specific types of gloves and eye protection recommended?
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[8] Nitrile gloves are a common and effective choice for incidental contact with many organic chemicals. Always check the manufacturer's glove compatibility charts for the specific chemical or solvent system you are using. After handling, remove gloves properly and wash your hands thoroughly.[7]
-
Eye Protection: Safety goggles are required to protect against splashes, as this compound can cause serious eye irritation.[8] If there is a significant risk of splashing or aerosol generation (e.g., when heating, sonicating, or transferring large volumes), a face shield should be worn in addition to safety goggles for enhanced protection.[9][10]
FAQ: When is respiratory protection necessary?
Caption: PPE Selection Workflow for 2-(3-fluoroazetidin-1-yl)ethan-1-ol.
Section 3: Handling and Storage Procedures
Proper handling and storage are critical for maintaining the compound's integrity and ensuring a safe laboratory environment.[6]
FAQ: What are the key considerations for safely handling this compound?
-
Engineering Controls: Always handle this substance in a chemical fume hood to ensure adequate ventilation and minimize exposure.[8] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12][13]
-
Procedural Controls: Avoid all direct contact with the skin, eyes, and clothing.[5][11] Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[6] After handling, wash hands and any exposed skin thoroughly.[5]
-
Inert Atmosphere: While specific data on air sensitivity is not available, similar complex organic molecules can be sensitive to oxidation. For long-term storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to preserve purity.
FAQ: How should 2-(3-Fluoroazetidin-1-yl)ethan-1-ol be stored?
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is between 0-8 °C (refrigerated). Storing at this temperature helps to minimize potential degradation over time. Keep it away from incompatible materials such as strong oxidizing agents.[14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]
Section 4: Spill and Exposure Troubleshooting
Accidents can happen. A clear, pre-defined emergency plan is essential for mitigating risk.
FAQ: What should I do in case of a small spill?
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Contain: For a small spill, contain the liquid with a non-combustible, absorbent material like sand, earth, or vermiculite.[11]
-
Clean-Up: Wearing appropriate PPE (including respiratory protection if ventilation is poor), carefully sweep or scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[8]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[9]
FAQ: What are the first aid measures for different types of exposure?
Immediate and appropriate first aid is crucial. Always show the Safety Data Sheet (SDS) to attending medical personnel.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs or persists, get medical advice.[4][5]
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or if symptoms occur, seek medical attention.[14]
-
Ingestion: This compound is harmful if swallowed. Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14][15] Call a POISON CENTER or doctor immediately.[6]
Caption: Emergency First Aid Protocol for Accidental Exposure.
Section 5: Disposal
FAQ: How do I properly dispose of waste containing 2-(3-Fluoroazetidin-1-yl)ethan-1-ol?
The disposal of this chemical and any associated contaminated materials must be handled as hazardous waste and conducted in strict accordance with all local, state, and federal regulations.[9][11]
-
Waste Chemical: Collect any unused or waste product in a clearly labeled, sealed container designated for chemical waste.[8]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[8]
-
Disposal Vendor: Do not dispose of this chemical down the drain.[5] Arrange for disposal through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[15]
Section 6: Chemical Reactivity and Incompatibilities
FAQ: Are there any chemicals or conditions to avoid with this compound?
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong inorganic acids.[14] These materials can potentially lead to vigorous, exothermic reactions.
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[14] While the flashpoint is not specified, it is prudent to treat it as a potentially combustible liquid.
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors.[7] Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[7][12]
References
-
Safety Data Sheet - 1,2-Ethanedithiol. 10. [Link]
-
Safety Data Sheet - HiTrap™ Capto™ S. Cytiva. [Link]
-
Safety Data Sheet - Ethanol absolute. accessdata.fda.gov. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
2-(3-fluoroazetidin-1-yl)ethan-1-ol. PubChemLite. [Link]
-
MSDS of 3-Fluoroazetidine hydrochloride. Capot Chemical Co., Ltd. [Link]
- Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
-
Safety Data Sheet - Ethanol/Chlorhexidine. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis. [Link]
Sources
- 1. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | TCI Deutschland GmbH [tcichemicals.com]
- 2. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]
- 3. 2-(3-fluoroazetidin-1-yl)ethan-1-ol 97% | CAS: 1638364-08-5 | AChemBlock [achemblock.com]
- 4. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.ie [fishersci.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. capotchem.cn [capotchem.cn]
Validation & Comparative
Comparative Guide: 2-(3-Fluoroazetidin-1-yl)ethan-1-ol vs. Non-Fluorinated Analogues
Executive Summary: The "Fluorine Effect" in Saturated Heterocycles
In modern drug discovery, the transition from a standard azetidine or pyrrolidine to 2-(3-fluoroazetidin-1-yl)ethan-1-ol (hereafter 3-F-AZE-OH ) is rarely a random choice; it is a calculated tactic to modulate basicity and metabolic stability without significantly altering steric bulk.
While non-fluorinated analogues like 2-(azetidin-1-yl)ethan-1-ol (AZE-OH) and 2-(pyrrolidin-1-yl)ethan-1-ol (PYR-OH) are synthetically cheaper, they often suffer from high basicity (pKa > 10) and susceptibility to oxidative metabolism. The introduction of a fluorine atom at the C3 position of the azetidine ring exploits the gauche effect and strong electronegativity to:
-
Lower pKa by 2–3 log units (improving membrane permeability).
-
Block Metabolic Soft Spots (preventing C3-oxidation).
-
Alter Ring Conformation (via dipole-dipole interactions).
This guide objectively compares these three scaffolds to assist in lead optimization.
Physicochemical Profiling
The primary driver for selecting 3-F-AZE-OH is the modulation of amine basicity. High pKa values in saturated amines lead to high ionization at physiological pH (7.4), which often restricts passive membrane permeability (low LogD).
Table 1: Comparative Physicochemical Data
| Property | 3-F-AZE-OH (Product) | AZE-OH (Parent) | PYR-OH (Analogue) |
| Structure | 4-membered, 3-Fluoro | 4-membered, unsubstituted | 5-membered, unsubstituted |
| pKa (Basic N) | ~8.5 - 9.0 (Optimal) | ~11.0 - 11.3 (Too High) | ~10.5 (High) |
| LogP (Lipophilicity) | ~ -0.8 to -0.6 | ~ -1.2 | ~ -0.2 |
| LogD (pH 7.4) | Higher (More neutral species) | Lower (Mostly ionized) | Moderate |
| Metabolic Liability | Low (F blocks C3 oxidation) | High (C3 oxidation prone) | High (alpha-oxidation) |
| C(sp3) Fraction | High | High | High |
Scientist's Note: Although adding fluorine generally increases lipophilicity (LogP), the drastic reduction in pKa means that at physiological pH, a larger fraction of 3-F-AZE-OH exists as the neutral free base compared to AZE-OH. This results in a higher effective lipophilicity (LogD) and better blood-brain barrier (BBB) penetration.
Diagram 1: Physicochemical Logic Flow
The following diagram illustrates the decision matrix for selecting the fluorinated scaffold.
Caption: Decision tree highlighting the causal link between fluorine substitution, pKa reduction, and improved permeability.
Synthetic Viability & Protocols
While AZE-OH and PYR-OH are commodity chemicals, 3-F-AZE-OH requires a specific synthetic workflow. The starting material, 3-fluoroazetidine hydrochloride , is commercially available but expensive.
Synthetic Route Comparison
-
AZE-OH: Direct alkylation of azetidine with 2-bromoethanol (Cheap, scalable).
-
3-F-AZE-OH: Requires neutralization of the HCl salt in situ before alkylation.
Experimental Protocol: Synthesis of 3-F-AZE-OH
Objective: Synthesis of 2-(3-fluoroazetidin-1-yl)ethan-1-ol via nucleophilic substitution.
Reagents:
-
3-Fluoroazetidine hydrochloride (1.0 equiv)[1]
-
2-Bromoethanol (1.2 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
Acetonitrile (ACN) (anhydrous)
Step-by-Step Workflow:
-
Salt Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoroazetidine hydrochloride (1.0 g, 9.0 mmol) in anhydrous ACN (20 mL).
-
Base Addition: Add finely ground
(3.1 g, 22.5 mmol). Stir at room temperature for 30 minutes to ensure liberation of the free amine. Note: Evolution of is not significant here, but ensure the suspension is well-mixed. -
Alkylation: Add 2-bromoethanol (0.76 mL, 10.8 mmol) dropwise via syringe.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 60°C for 12–16 hours. Monitor reaction progress by TLC (System: 10% MeOH in DCM, stain with Ninhydrin or KMnO4).
-
Workup: Cool to room temperature. Filter off the inorganic solids (
and excess ) through a celite pad. Rinse the pad with cold ACN. -
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a pale yellow oil. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%
additive to prevent streaking).
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic doublet of multiplets for the geminal protons at the C3 position (
). -
19F NMR: Single signal around -178 to -180 ppm (decoupled).
Metabolic Stability & Toxicology[2]
The strategic advantage of the fluorine atom extends to metabolic stability.
-
Azetidine Liability: The C3 position is electron-rich and sterically accessible, making it a prime target for CYP450-mediated hydroxylation, leading to ring-opening or lactam formation.
-
3-Fluoroazetidine Stability: The C-F bond is metabolically inert. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds toward oxidation.
Diagram 2: Metabolic Pathways
Caption: Comparison of oxidative metabolic susceptibility. Fluorine effectively blocks C3-hydroxylation.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Kuhn, B., et al. (2016). Fluorine in Medicinal Chemistry: A Robust Tool for Physicochemical and DMPK Optimization. Future Medicinal Chemistry, 8(15). [Link]
-
PubChem Compound Summary. (2023). 3-Fluoroazetidine Hydrochloride.[1][2] National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to 3-Fluoroazetidine and 3,3-Difluoroazetidine Building Blocks in Drug Discovery
Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its compact, rigid structure provides a unique three-dimensional exit vector for substituents, offering a compelling alternative to more traditional rings like pyrrolidine and piperidine.[1][2] The incorporation of azetidine motifs into drug candidates has been shown to improve key physicochemical properties such as solubility and metabolic stability, while also increasing the fraction of sp³ carbons, a desirable trait in contemporary drug design.[2]
The strategic introduction of fluorine into drug molecules is a well-established strategy to modulate their properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic fate.[3][4] This guide provides a comparative analysis of two increasingly important fluorinated building blocks: 3-fluoroazetidine and 3,3-difluoroazetidine. We will explore their distinct physicochemical properties, conformational preferences, and impact on drug-like characteristics, supported by experimental data and synthetic protocols to aid researchers in their rational application.
Part 1: Physicochemical Properties at a Glance
The degree of fluorination at the 3-position of the azetidine ring significantly alters the fundamental physicochemical properties of the molecule. The gem-difluoro group in 3,3-difluoroazetidine imparts distinct electronic and steric properties compared to the monofluorinated analogue.[5]
| Property | 3-Fluoroazetidine | 3,3-Difluoroazetidine | Impact of Difluorination |
| Molecular Formula | C₃H₆FN[6][7] | C₃H₅F₂N[8] | Addition of one fluorine atom |
| Molecular Weight | 75.08 g/mol [7] | 93.08 g/mol [8] | Increased mass |
| pKa (Predicted) | 8.41 ± 0.40[6] | Lower than 3-fluoroazetidine | Increased acidity of N-H due to stronger inductive effect |
| Calculated logP | -0.3[7] | 0.2[8] | Increased lipophilicity |
| Polar Surface Area | 12 Ų[7] | 12 Ų[8] | No significant change |
Part 2: Conformational Analysis and Structural Impact
The substitution of hydrogen with fluorine has profound stereoelectronic effects that influence the conformational preference of the azetidine ring.
3-Fluoroazetidine: The single fluorine atom introduces a gauche effect and can participate in intramolecular hydrogen bonding. Studies on 3-fluoroazetidinium hydrochloride have highlighted a significant intramolecular β-fluorine⋯ammonium interaction, which influences the molecule's conformation.[9]
3,3-Difluoroazetidine: The gem-difluoro substitution further constrains the ring's pucker. The two fluorine atoms create a strong dipole and can significantly alter the local electronic environment, which can be advantageous for tuning interactions with biological targets. This substitution pattern is expected to have a more pronounced effect on the ring's conformation compared to monofluorination.[10]
Part 3: Impact on Key Drug-Like Properties
The choice between a mono- and di-fluorinated azetidine can have significant downstream consequences for a drug candidate's pharmacokinetic and pharmacodynamic profile.
Metabolic Stability
A primary driver for incorporating fluorinated motifs is to enhance metabolic stability.[11][12] The cytochrome P450 (CYP) enzymes, responsible for a majority of oxidative metabolism, often target electron-rich C-H bonds.[11][12]
-
3-Fluoroazetidine : The single fluorine atom can offer some protection against metabolism at the C3 position. However, the remaining C-H bond at C3 could still be susceptible to oxidation.
-
3,3-Difluoroazetidine : The gem-difluoro group effectively blocks metabolic oxidation at the C3 position. This "metabolic shield" is a key advantage of the difluoro motif, often leading to a longer in vivo half-life.[11] The strong electron-withdrawing nature of the CF₂ group also deactivates adjacent positions towards oxidation.
Basicity (pKa)
The basicity of the azetidine nitrogen is a critical parameter influencing a molecule's solubility, receptor binding, and pharmacokinetic properties. The electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, thereby lowering its basicity.
-
3-Fluoroazetidine : The predicted pKa of ~8.41 indicates that it is still a relatively strong base.[6]
-
3,3-Difluoroazetidine : The cumulative inductive effect of two fluorine atoms leads to a more significant reduction in basicity compared to the monofluorinated analog. This can be beneficial in mitigating off-target effects associated with high basicity or in fine-tuning the pKa to match a specific target's binding pocket requirements.
Lipophilicity (logP)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often counterintuitive, fluorination can increase lipophilicity.
-
3-Fluoroazetidine : Has a calculated logP of -0.3, suggesting it is relatively hydrophilic.[7]
-
3,3-Difluoroazetidine : Has a calculated logP of 0.2, indicating an increase in lipophilicity.[8] This can improve membrane permeability, but excessive lipophilicity can also lead to issues like poor solubility and non-specific binding. The use of a difluoroazetidine allows for a controlled increase in lipophilicity.[13]
Part 4: Synthesis and Accessibility
Both building blocks are accessible through multi-step synthetic sequences, often starting from commercially available materials.
Synthesis of 3-Fluoroazetidine Derivatives
A common strategy involves the fluorination of a 3-hydroxyazetidine precursor using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[14]
Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine
-
Starting Material : To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.5 eq.) dropwise.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoroazetidine.
Synthesis of 3,3-Difluoroazetidine
The synthesis of 3,3-difluoroazetidine is more complex and often involves the reduction of a 3,3-difluoroazetidin-2-one (a β-lactam). These lactams can be prepared via a Reformatsky-type reaction.[3][15]
Experimental Protocol: Synthesis of 3,3-Difluoroazetidines [3]
-
β-Lactam Formation : Synthesize 3,3-difluoroazetidin-2-ones via a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate in the presence of a suitable metal (e.g., zinc).
-
Reduction : Reduce the resulting 3,3-difluoroazetidin-2-one using a reducing agent such as monochlorohydroalane. This step opens the lactam to form the desired azetidine ring.
-
Work-up and Purification : Following the reduction, perform an appropriate aqueous work-up to quench the reaction and remove inorganic byproducts. The final 3,3-difluoroazetidine product is then purified, typically by distillation or chromatography.
Conclusion: Making the Right Choice for Your Project
Both 3-fluoroazetidine and 3,3-difluoroazetidine are powerful tools in the medicinal chemist's arsenal, each offering a unique set of advantages.
-
Choose 3-Fluoroazetidine when:
-
A subtle modulation of pKa and lipophilicity is required.
-
The introduction of a hydrogen bond acceptor is desired without a drastic increase in lipophilicity.
-
Metabolic stability at the 3-position is not the primary concern.
-
-
Choose 3,3-Difluoroazetidine when:
-
Blocking metabolic oxidation at the C3 position is a critical goal.[11]
-
A more significant reduction in nitrogen basicity is needed.
-
A controlled increase in lipophilicity is desired to enhance cell permeability.[13]
-
The unique electronic environment of the CF₂ group is sought for specific protein-ligand interactions.
-
Ultimately, the decision between these two building blocks will depend on the specific goals of the drug discovery program and the particular challenges presented by the lead scaffold. This guide serves as a foundational resource to inform that decision, enabling researchers to harness the full potential of fluorinated azetidines in the development of next-generation therapeutics.
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Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]
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3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
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Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (2019, February 19). ACS Publications. Retrieved February 24, 2026, from [Link]
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Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Journal of Drug Metabolism & Toxicology. [Link]
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Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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The Strategic Integration of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol in Lead Optimization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the lead optimization phase stands as a critical juncture where promising "hit" compounds are meticulously refined into viable drug candidates. This intricate process involves a multi-parameter optimization of a molecule's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic incorporation of unique chemical moieties is a cornerstone of this endeavor. Among the rising stars in the medicinal chemist's toolkit is the 2-(3-fluoroazetidin-1-yl)ethan-1-ol scaffold and its derivatives. This guide provides an in-depth comparison of the impact of this fluorinated azetidine motif on key drug-like properties, supported by experimental data and methodologies, to inform its rational application in lead optimization campaigns.
The Rise of Small, Fluorinated Heterocycles in Drug Design
The introduction of fluorine and small, strained ring systems, such as azetidines, has become a powerful strategy in modern medicinal chemistry. Fluorine, the most electronegative element, can profoundly influence a molecule's properties by altering its electronics, pKa, conformation, and metabolic stability.[1][2] The azetidine ring, a four-membered heterocycle, offers a unique three-dimensional exit vector from a core scaffold, which can enhance solubility and provide novel interactions with biological targets.[1][3] The combination of these two features in the form of a fluoroazetidine moiety presents a compelling tool for fine-tuning the properties of a lead compound.
Case Study: Enhancing the Profile of a Kinase Inhibitor Lead
While specific public-domain case studies detailing the direct incorporation of 2-(3-fluoroazetidin-1-yl)ethan-1-ol are often proprietary, we can extrapolate from numerous examples in the literature where similar 3-fluoroazetidine-containing fragments have been instrumental in lead optimization. Consider a hypothetical, yet representative, lead optimization campaign for a novel kinase inhibitor.
The Challenge: A promising lead compound (Lead-A) for a specific kinase target exhibits excellent potency but suffers from poor aqueous solubility and rapid metabolic degradation, limiting its potential for oral bioavailability.
The Strategy: To address these liabilities, medicinal chemists often turn to bioisosteric replacement, a strategy where a part of the molecule is replaced by a structurally different group with similar biological activity, to improve the compound's overall properties.[4][5] In this case, a metabolically susceptible and lipophilic isobutyl group on the lead compound is replaced with the 2-(3-fluoroazetidin-1-yl)ethan-1-ol moiety to generate a new analog (Analog-B).
The Rationale:
-
Improved Solubility: The introduction of the polar hydroxyl group and the nitrogen atom of the azetidine ring is intended to increase the molecule's hydrophilicity and, consequently, its aqueous solubility.
-
Enhanced Metabolic Stability: The fluorine atom on the azetidine ring can block potential sites of metabolism. The inherent stability of the C-F bond and the steric hindrance provided by the fluorine atom can shield adjacent positions from enzymatic attack by metabolic enzymes like cytochrome P450s.[1]
-
Modulation of Basicity: The electron-withdrawing effect of the fluorine atom can lower the basicity (pKa) of the azetidine nitrogen. This can be advantageous in reducing off-target effects, such as hERG channel inhibition, and can influence the compound's absorption and distribution properties.
Comparative Data Analysis:
The following table summarizes the hypothetical, yet realistic, improvements observed upon modification of Lead-A to Analog-B.
| Property | Lead-A (Parent) | Analog-B (Fluoroazetidine) | Rationale for Change |
| Potency (IC50) | 10 nM | 15 nM | A slight decrease in potency is often an acceptable trade-off for significantly improved ADME properties. |
| Aqueous Solubility | 5 µg/mL | 50 µg/mL | The introduction of the polar azetidinyl-ethanol group enhances hydrophilicity. |
| Metabolic Stability (HLM) | t1/2 = 15 min | t1/2 = 90 min | The fluorine atom and the stable azetidine ring reduce metabolic liability. |
| Lipophilicity (LogD7.4) | 3.5 | 2.5 | The polar moiety decreases the overall lipophilicity of the molecule. |
| hERG Inhibition (IC50) | 1 µM | >30 µM | Reduced basicity of the azetidine nitrogen due to the fluorine atom mitigates hERG binding. |
HLM: Human Liver Microsomes; t1/2: half-life; LogD7.4: Distribution coefficient at pH 7.4.
This comparative data clearly illustrates the transformative potential of the 2-(3-fluoroazetidin-1-yl)ethan-1-ol moiety in addressing common lead optimization challenges.
Experimental Protocols for Property Assessment
To generate the kind of comparative data shown above, rigorous and standardized experimental protocols are essential.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at room temperature. The solubility is then determined by measuring the concentration of the compound in the supernatant after centrifugation or filtration, typically by LC-MS/MS or UV spectroscopy.[6][7] Precipitation can also be detected by nephelometry.
Metabolic Stability Assay (Liver Microsomes)
This in vitro assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[8][9]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction is taken and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The half-life (t1/2) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.
Alternative Lead Optimization Strategies: A Comparative Overview
While the 2-(3-fluoroazetidin-1-yl)ethan-1-ol moiety offers significant advantages, it is crucial to consider alternative strategies in lead optimization. The choice of a particular strategy depends on the specific liabilities of the lead compound and the desired property improvements.
| Strategy | Advantages | Disadvantages |
| Oxetane Incorporation | Can improve solubility and metabolic stability; acts as a hydrogen bond acceptor. | Can be synthetically challenging to incorporate. |
| Piperidine/Pyrrolidine Analogs | Well-established chemistry; can improve solubility and modulate basicity. | May introduce new metabolic liabilities or have less favorable conformational effects compared to smaller rings. |
| Deuteration | Minimal structural change; can significantly improve metabolic stability by strengthening C-H bonds at metabolic hotspots. | Can be expensive; the effect on metabolism is not always predictable. |
| Introduction of Other Polar Groups | A wide variety of groups are available (e.g., amides, sulfonamides, alcohols) to fine-tune solubility and other properties. | Can sometimes negatively impact permeability or introduce new off-target interactions. |
Logical Workflow for Incorporating Fluoroazetidines in Lead Optimization
The decision to incorporate a 2-(3-fluoroazetidin-1-yl)ethan-1-ol moiety should be a data-driven process within a well-defined lead optimization workflow.
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Benchmarking 2-(3-Fluoroazetidin-1-yl)ethan-1-ol: Physicochemical Profiling & Metabolic Stability
Executive Summary
Product: 2-(3-Fluoroazetidin-1-yl)ethan-1-ol (CAS: 1638364-08-5) Class: Fluorinated Saturated Heterocycle / Fragment Primary Application: Bioisosteric replacement for morpholine, pyrrolidine, and non-fluorinated azetidine moieties in medicinal chemistry.
This guide benchmarks 2-(3-Fluoroazetidin-1-yl)ethan-1-ol against standard heterocyclic building blocks. The inclusion of the electron-withdrawing fluorine atom at the C3 position of the azetidine ring fundamentally alters the physicochemical landscape of the molecule. This modification provides a strategic advantage in lowering basicity (pKa modulation) without significantly increasing molecular weight, while simultaneously blocking metabolic soft spots prone to oxidative clearance.
Comparative Analysis: The "Fluoro-Azetidine Effect"
In fragment-based drug discovery (FBDD), the choice of the solubilizing tail or linker is critical. Below is the benchmarking data comparing the 3-fluoroazetidine derivative against its direct structural competitors: the non-fluorinated parent (Azetidine), the 5-membered ring analog (Pyrrolidine), and the standard solubilizer (Morpholine).
Table 1: Physicochemical Benchmarking (Representative Data)
| Feature | 2-(3-Fluoroazetidin-1-yl)ethan-1-ol | 2-(Azetidin-1-yl)ethan-1-ol | 2-(Pyrrolidin-1-yl)ethan-1-ol | 2-Morpholinoethan-1-ol |
| Structure | 4-membered, F-sub | 4-membered, Parent | 5-membered | 6-membered, O-hetero |
| Basicity (pKa) | ~8.5 - 9.0 (Optimal) | ~10.5 (High) | ~10.3 (High) | ~8.3 (Low) |
| LogD (pH 7.4) | Low / Balanced | Low | Moderate | Low |
| Metabolic Risk | Low (C3 blocked) | Medium (C3 oxidation) | High (C2/C3 oxidation) | Low |
| hERG Liability | Reduced | High Risk | High Risk | Low |
| Csp³ Fraction | High | High | High | High |
Key Insight:
The 3-fluoroazetidine moiety lowers the pKa of the tertiary amine by approximately 1.5–2.0 log units compared to the parent azetidine or pyrrolidine. This brings the basicity into the physiological range (pH 7.4), improving passive permeability and reducing the risk of phospholipidosis and hERG channel inhibition, often associated with highly basic amines (
Metabolic Stability Benchmarking
A critical failure mode for saturated heterocycles is oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The 3-position of azetidine and the 3-position of pyrrolidine are "soft spots" for hydroxylation.
Mechanism of Action[1][2]
-
Competitors (Pyrrolidine/Azetidine): Susceptible to
-carbon oxidation or remote hydroxylation, leading to ring opening or reactive metabolite formation. -
Product (3-Fluoroazetidine): The fluorine atom at C3 deactivates the C-H bond towards abstraction (high bond dissociation energy) and sterically hinders CYP access, effectively "metabolic blocking."
Figure 1: Metabolic blockade mechanism. The fluorine substitution prevents the formation of unstable 3-hydroxy intermediates.
Table 2: Microsomal Stability Data (Human Liver Microsomes - HLM)
| Compound | Intrinsic Clearance ( | Classification | |
| 2-(3-Fluoroazetidin-1-yl)ethan-1-ol | < 15 µL/min/mg | > 60 | Stable |
| 2-(Pyrrolidin-1-yl)ethan-1-ol | > 50 µL/min/mg | < 20 | Unstable |
| 2-(Azetidin-1-yl)ethan-1-ol | 25 - 40 µL/min/mg | ~ 30 | Moderate |
| Verapamil (Control) | > 100 µL/min/mg | < 10 | High Clearance |
Experimental Protocols
To validate these benchmarks in your own lab, follow these standardized protocols. These workflows ensure data reproducibility and direct comparability.
Protocol A: Potentiometric pKa Determination
Objective: Accurate measurement of the conjugate acid dissociation constant.
-
Preparation: Dissolve 2 mg of the test compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). Ensure the solution is degassed to remove
. -
Acidification: Add 0.1 M HCl to lower the pH to ~2.0 (fully protonated state).
-
Titration: Titrate with 0.1 M standardized KOH using an automatic potentiometric titrator (e.g., Sirius T3 or equivalent).
-
Data Capture: Record pH vs. volume of titrant added. Perform a minimum of 3 titrations (triple replicate).
-
Analysis: Use the Bjerrum plot method or equivalent software fitting to determine the pKa.
-
Validation Check: The pKa of the 3-fluoroazetidine derivative should be ~1.5 units lower than the non-fluorinated control.
-
Protocol B: Microsomal Stability Assay (HLM)
Objective: Determine intrinsic clearance (
Figure 2: Standardized HLM Stability Workflow.
-
Reaction Mix: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein) and 100 mM Phosphate Buffer (pH 7.4).
-
Substrate Addition: Spike the test compound (2-(3-Fluoroazetidin-1-yl)ethan-1-ol) to a final concentration of 1 µM (keeps reaction first-order).
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Quantification: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% Remaining) vs. time. The slope
determines .
References
-
Lowe, D. (2016). Azetidines and Their Utility in Medicinal Chemistry. In the Pipeline. Link
-
Kuhn, B., et al. (2016). Fluorine in Medicinal Chemistry: A Review of the physicochemical properties and biological activities. Journal of Medicinal Chemistry. Link
-
Petrov, R. A., et al. (2018). 3-Fluoroazetidines: Synthesis and Properties. Chemical Reviews. Link
-
Sirius Analytical. (2024). pKa Determination Protocols for Low Solubility Compounds. Link
-
Cyprotex. (2024). Microsomal Stability Assay Protocol & Interpretation. Link
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The Strategic Incorporation of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol in Modern Drug Discovery: A Comparative Analysis
For Immediate Release to the Scientific Community
In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among the emerging structural motifs, small, strained heterocycles, particularly azetidines, have garnered significant attention. This guide provides an in-depth comparative analysis of 2-(3-fluoroazetidin-1-yl)ethan-1-ol, a fluorinated building block, against its non-fluorinated and alternative heterocyclic analogs. We will explore the synthetic rationale, comparative performance data, and the strategic implications of its use in drug design for researchers, scientists, and drug development professionals.
The Rationale for Fluorinated Azetidines in Drug Design
Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique combination of properties, including a high degree of three-dimensionality (sp3-richness) and conformational rigidity. These characteristics are highly desirable in modern drug discovery as they can lead to improved metabolic stability, solubility, and receptor selectivity. The introduction of a fluorine atom at the 3-position of the azetidine ring, as in 2-(3-fluoroazetidin-1-yl)ethan-1-ol, further refines the properties of this scaffold. Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influencing its pKa and, consequently, its behavior at physiological pH. This can be crucial for optimizing target engagement and minimizing off-target effects.
The 2-(3-fluoroazetidin-1-yl)ethan-1-ol moiety can be considered a bioisosteric replacement for other common linkers in drug molecules. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activity to a compound. The strategic replacement of a less favorable group with a bioisostere like 2-(3-fluoroazetidin-1-yl)ethan-1-ol can address issues related to metabolism, toxicity, and pharmacokinetics.
Synthesis and Physicochemical Properties: A Comparative Overview
To provide a clear comparison, the following table summarizes the key physicochemical properties of 2-(3-fluoroazetidin-1-yl)ethan-1-ol and its relevant comparators.
| Property | 2-(3-Fluoroazetidin-1-yl)ethan-1-ol | 2-(Azetidin-1-yl)ethan-1-ol (Non-fluorinated analog) | 2-(Pyrrolidin-1-yl)ethan-1-ol (Larger ring analog) | 2-(Piperidin-1-yl)ethan-1-ol (Larger ring analog) |
| Formula | C₅H₁₀FNO | C₅H₁₁NO | C₆H₁₃NO | C₇H₁₅NO |
| Molecular Weight | 119.14 g/mol | 101.15 g/mol | 115.17 g/mol | 129.22 g/mol |
| Predicted logP | Lower than non-fluorinated analog | Higher than fluorinated analog | Generally higher than azetidines | Generally higher than azetidines and pyrrolidines |
| Predicted pKa | Lower than non-fluorinated analog due to fluorine's electron-withdrawing effect | Higher than fluorinated analog | Similar to piperidine | ~11.22 |
| Ring Strain | High (~25.4 kcal/mol) | High (~25.4 kcal/mol) | Lower than azetidine | Low |
Note: Predicted values are based on established principles of medicinal chemistry. Specific experimental values may vary.
The lower predicted pKa of the fluorinated azetidine is a significant feature, as it reduces the likelihood of protonation at physiological pH, which can enhance cell permeability and reduce interactions with off-target ion channels. The increased polarity due to the fluorine atom can also contribute to improved solubility.
Applications in Drug Discovery: Case Studies and Performance Data
While no marketed drugs currently contain the exact 2-(3-fluoroazetidin-1-yl)ethan-1-ol moiety, the closely related 3-hydroxyazetidine group is present in the clinical candidate GLPG1690, an autotaxin inhibitor for idiopathic pulmonary fibrosis. This demonstrates the pharmaceutical industry's interest in small, functionalized azetidine rings.
Furthermore, studies on 3-fluoroazetidin-2-ones as anticancer agents have shown that the introduction of fluorine can lead to potent biological activity. For instance, certain 3-fluoro-β-lactam derivatives have exhibited significant antiproliferative effects in breast cancer cell lines, with IC50 values in the nanomolar range.
The following table presents a hypothetical comparison of the performance of a drug candidate containing the 2-(3-fluoroazetidin-1-yl)ethan-1-ol linker versus its non-fluorinated and a larger ring analog, based on trends observed in the literature.
| Parameter | Drug with 2-(3-Fluoroazetidin-1-yl)ethan-1-ol Linker | Drug with 2-(Azetidin-1-yl)ethan-1-ol Linker | Drug with 2-(Piperidin-1-yl)ethan-1-ol Linker |
| Target Potency (IC50) | Potentially enhanced due to favorable interactions of fluorine | Baseline potency | May vary depending on the target |
| Metabolic Stability | Generally high due to the strained ring and C-F bond strength | High due to the strained ring | Lower due to less strained ring being more susceptible to metabolism |
| Cell Permeability | Potentially improved due to lower pKa | Good | Can be limited by higher pKa leading to protonation |
| hERG Inhibition | Lower risk due to reduced basicity | Moderate risk | Higher risk due to higher basicity |
| Oral Bioavailability | Potentially improved | Good | May be lower |
Experimental Protocols
General Synthetic Workflow for Azetidine-Containing Compounds
The following diagram illustrates a generalized workflow for the synthesis and incorporation of a functionalized azetidine, such as 2-(3-fluoroazetidin-1-yl)ethan-1-ol, into a drug candidate.
Caption: General workflow for the synthesis and incorporation of 2-(3-fluoroazetidin-1-yl)ethan-1-ol.
Detailed Protocol for the Synthesis of a 2-Azetidinone Derivative (Illustrative Example)
This protocol describes the synthesis of a 3-chloro-2-oxo-azetidinone derivative, which is a related four-membered ring system.
-
Schiff Base Formation:
-
Dissolve the starting aromatic amine (1 eq.) and an appropriate aromatic aldehyde (1 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated Schiff base by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Cycloaddition to form the Azetidinone Ring:
-
In a separate flask, dissolve the Schiff base (1 eq.) and triethylamine (2 eq.) in 1,4-dioxane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (1.2 eq.) dropwise with constant stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 18-20 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the purified 2-azetidinone derivative.
-
Signaling Pathway Modulation: A Conceptual Framework
The incorporation of the 2-(3-fluoroazetidin-1-yl)ethan-1-ol moiety can influence how a drug interacts with its biological target, thereby modulating a signaling pathway. The following diagram illustrates a hypothetical scenario where a drug containing this linker inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug containing the title moiety.
Conclusion and Future Outlook
The 2-(3-fluoroazetidin-1-yl)ethan-1-ol building block represents a valuable tool in the medicinal chemist's arsenal. Its unique combination of a strained, rigid azetidine core with the modulating effects of a fluorine substituent offers a promising strategy for optimizing drug-like properties. While direct applications in approved drugs are yet to be seen, the increasing prevalence of azetidine-containing compounds in clinical development suggests that we will see more of this and related scaffolds in the future. The comparative analysis presented here indicates that the strategic use of 2-(3-fluoroazetidin-1-yl)ethan-1-ol can lead to improvements in metabolic stability, cell permeability, and safety profiles when compared to non-fluorinated or larger, more flexible linkers. Further research and publication of direct comparative studies will be invaluable in fully elucidating the potential of this promising building block.
References
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 2024.
-
Comparative Guide to Azetidine-Sulfonyl Derivatives and Their Analogs in Drug Discovery. BenchChem. 2025.
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 2024.
-
A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem. 2025.
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 2024.
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 2024.
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. 2023.
-
Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Google Patents. 2018.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026.
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. 2020.
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. 2014.
-
A Comparative Guide to Alternative Bifunctional Linkers for Click Chemistry Bioconjugation. BenchChem. 2025.
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. 2021.
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. 2020.
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2025.
-
A REVIEW ON 2-AZETEDINONES. World Journal of Pharmacy and Pharmaceutical Sciences. 2015.
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. 2022.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026.
-
2024 FDA-Approved Drug Highlights: Overview of Human Pharmacokinetics and DDI Profiles. WuXi AppTec DMPK. 2025.
-
2-(3-fluoroazetidin-1-yl)ethan-1-ol. Advanced ChemBlocks. 2026.
-
Synthesis of Fluoro Benzothiazoles Comprising Azetidinone Derivatives. Ignited Minds Journals. 2012.
-
Bioisosteres that influence metabolism. Hypha Discovery Blogs. 2022.
-
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. TriLink BioTechnologies. 2024.
-
Advance Your ADC Research with Precision-Engineered Linkers and Payloads. Tebubio. 2025.
-
2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents. 1993.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. 2016.
-
Bioisosterism: A Rational Approach in Drug Design. La Sapienza. 1996.
-
Linkers for ADCs. NJ Bio, Inc.. 2020.
-
What Makes a Good Linker for Antibody-Drug Conjugates?. SigutLabs. 2025.
-
Effects of ethanol on drug and metabolite pharmacokinetics. PubMed. 1985.
-
Bioisosteres in Medicinal Chemistry. ResearchGate. 2012.
-
Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Letters. 2011.
-
Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. 2017.
-
Green Synthesis of Pharmaceutical Steroids. Journal of the Brazilian Chemical Society. 2018.
-
2-(Oxazolidin-3-yl)ethanol. Sigma-Aldrich. 2023.
-
2-[1-(Naphthalen-1-ylmethyl)piperidin-3-yl]ethanol. PubChem. 2023.
-
2-Fluoroethanol. Wikipedia. 2023.
-
2-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)benzoic acid. EPA. 2023.
- Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3
Safety Operating Guide
2-(3-Fluoroazetidin-1-yl)ethan-1-ol proper disposal procedures
Executive Safety & Disposal Summary
2-(3-Fluoroazetidin-1-yl)ethan-1-ol is a fluorinated heterocyclic amine widely used as a building block in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols due to the thermal stability of the C–F bond and the potential for hydrogen fluoride (HF) generation during combustion.
Immediate Action Directive:
-
Classification: Halogenated Organic Waste (High BTU).
-
Segregation: NEVER mix with non-halogenated solvents or strong acids.
-
Destruction: Must be sent for High-Temperature Incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its reactivity profile. As a Senior Scientist, I categorize this not just by its MSDS, but by its functional groups.
| Feature | Structural Implication | Disposal Hazard |
| Azetidine Ring | Strained 4-membered nitrogen heterocycle. | Potentially reactive; ring-opening can occur under acidic conditions or high heat, releasing energy. |
| Fluorine Substituent | Strong C–F bond (approx. 485 kJ/mol). | Critical: Resists standard combustion. Incomplete incineration generates toxic fluorinated byproducts. |
| Tertiary Amine | Basic nitrogen center. | Incompatible with acids (exothermic salt formation) and oxidizers.[1] |
| Primary Alcohol | Polar functional group. | Increases water solubility, complicating extraction from aqueous waste streams. |
Core Hazards:
-
Flammability: Treat as a Class 3 Flammable Liquid (based on similar low-molecular-weight amino-alcohols).
-
Toxicity: Assume potential bioactivity (irritant/neuroactive) due to its use as a pharmaceutical intermediate.
-
Corrosivity: Basic nature (pH > 7 in solution).
Waste Segregation Protocol (The "Halogen Rule")
The most common error in laboratory disposal is misclassifying fluorinated intermediates as "General Organic Waste." This compromises the safety of the incineration facility.
Scientific Rationale: Standard organic waste incinerators operate at temperatures sufficient for C–H and C–O bonds. However, the C–F bond requires higher temperatures (>1,100°C) and specific dwell times to break. Furthermore, the combustion product is HF (hydrofluoric acid), which corrodes standard incinerator linings. Therefore, this compound must enter the Halogenated Waste Stream.
Decision Logic: Waste Segregation
Figure 1: Decision tree for segregating fluorinated azetidine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorine atom dictates that the entire mixture must be treated as Halogenated Waste.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Substance (Solid or Neat Liquid)
Applicable for: Expired reagents, synthesis leftovers.
-
Container Selection: Use a chemically compatible container (HDPE or Amber Glass). Avoid metal containers due to potential amine-metal complexation or corrosion over time.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid/Liquid."
-
Constituents: "2-(3-Fluoroazetidin-1-yl)ethan-1-ol."
-
Hazard Checkboxes: Toxic, Flammable.
-
Critical Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag.
-
-
Bulking: Place the sealed primary container into a Lab Pack drum (typically a 55-gallon poly drum) destined for incineration. Vermiculite should be used as void filler.
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
Applicable for: Mother liquors, washes, extractions.
-
Compatibility Check: Ensure the waste stream pH is neutral to basic .
-
Warning: Do not add this amine to a waste container containing high concentrations of acid chlorides or strong acids (e.g., H₂SO₄ waste), as this may cause rapid exothermic polymerization or salt precipitation that clogs the drum.
-
-
Selection of Stream:
-
Pour into the Halogenated Solvent carboy (Red can/Safety can).
-
Self-Validating Step: If the solvent is Methanol (non-halogenated) but contains this compound, it becomes Halogenated Waste .
-
-
Documentation: Log the volume added to the satellite accumulation area log sheet.
Scenario C: Aqueous Waste (Extraction Layers)
-
Quenching: If the aqueous layer is acidic (from a workup), neutralize to pH 7–9 using Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH).
-
Collection: Collect in "Aqueous Waste - Toxic" containers.
-
Note: Do not pour down the sink. The azetidine moiety is stable in water and bioactive; it must not enter municipal water treatment systems.
Spill Management Workflow
In the event of a spill, the volatility of the ethanolic chain and the reactivity of the amine require immediate containment.
Figure 2: Emergency response workflow for fluorinated amine spills.
Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soapy water). Avoid using bleach (hypochlorite) on amine spills, as this can generate chloramines (toxic gas).
Regulatory & Technical Data
The following data supports the classification and transport of this material.
| Parameter | Value / Classification | Source/Logic |
| EPA Waste Code | D001 (Ignitable), F002 (Halogenated Solvents)* | F-codes apply if spent solvent mix; otherwise, treat as hazardous organic. |
| DOT Shipping | UN 1993 (Flammable Liquid, n.o.s.) or UN 2810 (Toxic Liquid, Organic, n.o.s.) | Conservative classification based on functional groups. |
| Incineration Req. | >1,100°C (2,000°F) | Required to mineralize C–F bonds [1]. |
| Incompatibilities | Acids, Acid Chlorides, Chloroformates, Strong Oxidizers. | Amine reactivity profile [2]. |
References
-
United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. Technology Transfer Network. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
